molecular formula C15H12 B1210913 2-Phenyl-1H-indene CAS No. 4505-48-0

2-Phenyl-1H-indene

Número de catálogo: B1210913
Número CAS: 4505-48-0
Peso molecular: 192.25 g/mol
Clave InChI: BSBXLZYWGGAVHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Phenyl-1H-indene (CAS 4505-48-0), with a molecular formula of C 15 H 12 and a molecular weight of 192.25 g/mol, is a significant bicyclic aromatic hydrocarbon in advanced research . The compound features an indene core substituted at the 2-position with a phenyl group, which extends the π-conjugated system and significantly influences its electronic properties . This modification makes this compound a valuable building block in several cutting-edge research areas. In the field of Advanced Materials Science , this scaffold is explored as a precursor for ligands in coordination chemistry and as a core component in the development of new functional materials. Its rigid, planar structure and tunable electronic characteristics are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices . Furthermore, in Synthetic Chemistry , it serves as a key intermediate for constructing more complex molecular architectures. Researchers utilize modern catalytic systems, including rhodium(I) and ruthenium catalysts, to synthesize this compound and its derivatives via highly selective cyclization and cross-coupling reactions . This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBXLZYWGGAVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326562
Record name 2-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4505-48-0
Record name 2-Phenylindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLINDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIC9RKL9H0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established protocols for the synthesis of 2-phenyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science. The synthesis is primarily approached through a multi-step sequence involving the formation of an indanone precursor, followed by a Grignard reaction and subsequent dehydration. This document details the experimental procedures, quantitative data, and reaction mechanisms for the key transformations involved.

Core Synthesis Strategy: A Three-Step Approach

The most common and reliable pathway to this compound involves a three-step synthesis, commencing with the preparation of 1-indanone. This intermediate is then phenylated to yield 2-phenyl-1-indanone, which undergoes a Grignard reaction with phenylmagnesium bromide to form a tertiary alcohol. The final step is the acid-catalyzed dehydration of this alcohol to afford the target molecule, this compound.

Step 1: Synthesis of 1-Indanone via Friedel-Crafts Acylation

1-Indanone serves as a crucial starting material for the synthesis of this compound. It is efficiently prepared via an intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.

Protocol 1: Cyclization of 3-Phenylpropionyl Chloride

This method involves the conversion of 3-phenylpropionic acid to its more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst.

Experimental Protocol:

A three-neck round-bottom flask, flame-dried and equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, is charged with 3-phenylpropionyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. The flask is cooled to 0°C in an ice-water bath. Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is added portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, the reaction mixture is stirred at 0°C for one hour, then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-indanone. Purification can be achieved by vacuum distillation or column chromatography.[1]

Protocol 2: Direct Cyclization of 3-Phenylpropionic Acid

This protocol offers a more direct route, avoiding the isolation of the acyl chloride intermediate.

Experimental Protocol:

In a round-bottom flask under an inert atmosphere, 3-phenylpropionic acid (1 equivalent) is dissolved in a suitable solvent such as nitrobenzene or carbon disulfide. A strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid (TfOH), is added. The mixture is heated to the required temperature (which can be as high as 250°C depending on the catalyst) and stirred for several hours.[2][3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into a mixture of ice and water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 1-indanone is then purified.

Quantitative Data for 1-Indanone Synthesis:

MethodStarting MaterialCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Protocol 13-Phenylpropionyl ChlorideAlCl₃Dichloromethane0 to RT2-4~92
Protocol 23-Phenylpropionic AcidPolyphosphoric Acid-High TempVariesModerate
Protocol 23-Phenylpropionic AcidTriflic AcidDichloromethaneRTVariesHigh

Step 2: Synthesis of 2-Phenyl-1-indanone

The introduction of the phenyl group at the 2-position of 1-indanone is a key step. This can be achieved through various methods, including α-arylation reactions.

(Detailed experimental protocols for the direct synthesis of 2-phenyl-1-indanone are less commonly reported in readily available literature. The following is a generalized approach based on established α-arylation methodologies.)

Generalized Experimental Protocol (α-Arylation):

To a solution of 1-indanone (1 equivalent) in an anhydrous solvent such as THF or dioxane, a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is added at a low temperature (e.g., -78°C) to form the enolate. A palladium or copper catalyst and a suitable ligand are then added, followed by an arylating agent such as a phenyl halide (e.g., iodobenzene or bromobenzene). The reaction mixture is allowed to warm to room temperature or heated as required and stirred until the reaction is complete (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude 2-phenyl-1-indanone is purified by column chromatography.

Step 3: Grignard Reaction and Dehydration to this compound

The final two transformations, a Grignard reaction followed by dehydration, are often performed sequentially and can sometimes be achieved in a one-pot fashion.

Protocol 3: Grignard Reaction of 2-Phenyl-1-indanone and Dehydration of the Resulting Alcohol

Experimental Protocol:

Part A: Grignard Reaction

All glassware must be rigorously dried to exclude moisture. In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed. A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. Once the Grignard reagent (phenylmagnesium bromide) has formed, the solution will turn cloudy and begin to reflux. A solution of 2-phenyl-1-indanone (1 equivalent) in anhydrous diethyl ether or THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

Part B: Dehydration

The reaction mixture containing the magnesium alkoxide of 1,2-diphenyl-1-indanol is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

For the dehydration step, the crude 1,2-diphenyl-1-indanol is dissolved in a suitable solvent like toluene or acetic acid. A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus. The reaction is monitored by TLC until the starting alcohol is consumed. The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and brine, dried over a solid drying agent, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by column chromatography or recrystallization.

Quantitative Data for Grignard Reaction and Dehydration:

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Grignard Reaction2-Phenyl-1-indanone, Phenylmagnesium Bromide-Diethyl Ether/THFReflux1-2High (crude)
Dehydration1,2-Diphenyl-1-indanolp-Toluenesulfonic acidTolueneRefluxVariesModerate to High

Reaction Mechanisms and Visualizations

The synthesis of this compound involves several fundamental organic reactions. The key mechanistic pathways are visualized below using the DOT language for Graphviz.

Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride

The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution to form the cyclic ketone.

Friedel_Crafts_Acylation 3-Phenylpropionyl Chloride 3-Phenylpropionyl Chloride Acylium Ion Intermediate Acylium Ion Intermediate 3-Phenylpropionyl Chloride->Acylium Ion Intermediate AlCl3 1-Indanone 1-Indanone Acylium Ion Intermediate->1-Indanone Intramolecular EAS

Caption: Friedel-Crafts acylation mechanism for 1-indanone synthesis.

Grignard Reaction of 2-Phenyl-1-indanone

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.

Grignard_Reaction 2-Phenyl-1-indanone 2-Phenyl-1-indanone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 2-Phenyl-1-indanone->Magnesium Alkoxide Intermediate Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Magnesium Alkoxide Intermediate Nucleophilic Attack 1,2-Diphenyl-1-indanol 1,2-Diphenyl-1-indanol Magnesium Alkoxide Intermediate->1,2-Diphenyl-1-indanol Acid Workup (H3O+)

Caption: Grignard reaction of 2-phenyl-1-indanone.

Acid-Catalyzed Dehydration of 1,2-Diphenyl-1-indanol

The dehydration of the tertiary alcohol proceeds through an E1 mechanism, involving the formation of a carbocation intermediate.

Dehydration_Reaction 1,2-Diphenyl-1-indanol 1,2-Diphenyl-1-indanol Protonated Alcohol Protonated Alcohol 1,2-Diphenyl-1-indanol->Protonated Alcohol H+ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H2O This compound This compound Carbocation Intermediate->this compound - H+

Caption: E1 dehydration of 1,2-diphenyl-1-indanol.

Experimental Workflow Visualization

The overall synthetic pathway can be visualized as a sequential workflow.

Synthesis_Workflow cluster_step1 Step 1: 1-Indanone Synthesis cluster_step2 Step 2: Phenylation cluster_step3 Step 3: Grignard Reaction & Dehydration 3-Phenylpropionic Acid 3-Phenylpropionic Acid 1-Indanone 1-Indanone 3-Phenylpropionic Acid->1-Indanone Friedel-Crafts Acylation 2-Phenyl-1-indanone 2-Phenyl-1-indanone 1-Indanone->2-Phenyl-1-indanone α-Arylation 1,2-Diphenyl-1-indanol 1,2-Diphenyl-1-indanol 2-Phenyl-1-indanone->1,2-Diphenyl-1-indanol Grignard Reaction This compound This compound 1,2-Diphenyl-1-indanol->this compound Dehydration

Caption: Overall workflow for this compound synthesis.

References

The Formation of 2-Phenyl-1H-indene: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms underlying the formation of 2-Phenyl-1H-indene, a significant structural motif in various biologically active compounds and functional materials. This document outlines key synthetic pathways, presents quantitative data from relevant studies, details experimental protocols, and provides visualizations of the reaction mechanisms.

Introduction

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a prevalent scaffold in medicinal chemistry and materials science. The introduction of a phenyl group at the 2-position of the 1H-indene core can significantly influence the molecule's biological activity and physical properties. Understanding the mechanisms of its formation is crucial for the rational design of synthetic routes and the optimization of reaction conditions. This guide covers the primary mechanistic pathways for the synthesis of this compound and related derivatives, including acid-catalyzed cyclizations, metal-catalyzed processes, and radical-mediated reactions.

Mechanistic Pathways

The formation of the this compound skeleton can be achieved through several distinct mechanistic routes. The choice of pathway is often dictated by the available starting materials and desired substitution patterns.

Acid-Catalyzed Cyclization

Acid-mediated reactions are a common strategy for the synthesis of indene derivatives. These reactions typically proceed through carbocation intermediates, followed by intramolecular cyclization and dehydration or deprotonation.

A proposed mechanism for the BF3·OEt2-catalyzed regioselective one-pot multicomponent synthesis of arylated 1H-indenes involves the formation of a BF3 complex, tautomerization, nucleophilic aryl addition to an arylalkyne, cyclization via a 4π-Nazarov-type intermediate, and subsequent deprotonation[1].

Acid_Catalyzed_Formation Start Arylalkyne + Aryl Nucleophile Intermediate1 BF3 Complex Formation & Tautomerization Start->Intermediate1 BF3·OEt2 Catalyst BF3·OEt2 Intermediate2 Nucleophilic Aryl Addition Intermediate1->Intermediate2 Intermediate3 4π-Nazarov-type Cyclization Intermediate2->Intermediate3 Intermediate4 Deprotonation Intermediate3->Intermediate4 Product Arylated 1H-Indene Intermediate4->Product

Caption: Acid-catalyzed formation of arylated 1H-indenes.

Metal-Catalyzed Syntheses

Various transition metals, including rhodium, iron, and palladium, catalyze the formation of indenes through different mechanistic pathways.

Rhodium(I)-Catalyzed Synthesis: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields. The regioselectivity of this reaction is dependent on the steric nature of the substituents on the alkyne[2][3].

Iron(III) Chloride-Catalyzed Synthesis: In the presence of a catalytic amount of FeCl3, a range of N-benzylic sulfonamides can react with internal alkynes to afford functionalized indene derivatives with high regioselectivity. This reaction proceeds through the FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds to generate benzyl cation intermediates[2].

Metal_Catalyzed_Workflow cluster_rh Rhodium-Catalyzed cluster_fe Iron-Catalyzed Rh_Start 2-(Chloromethyl)phenylboronic acid + Alkyne Rh_Product Indene Derivative Rh_Start->Rh_Product High Yield Rh_Cat Rh(I) Catalyst Fe_Start N-Benzylic Sulfonamide + Internal Alkyne Fe_Intermediate Benzyl Cation Intermediate Fe_Start->Fe_Intermediate C-N Cleavage Fe_Cat FeCl3 Catalyst Fe_Product Functionalized Indene Fe_Intermediate->Fe_Product Cyclization

Caption: Metal-catalyzed pathways to indene derivatives.

Radical-Mediated Formation of the Indene Core

The formation of the parent indene molecule has been studied under single-collision conditions through the reaction of phenyl radicals with allene and methylacetylene. These reactions proceed through a common collision complex and have long lifetimes, leading to high yields of indene[4]. While not specific to this compound, this mechanism provides fundamental insights into the formation of the indene ring system.

Quantitative Data

The following tables summarize quantitative data from key studies on the synthesis of indene derivatives, including 2-phenyl substituted analogs.

Table 1: Yields for FeCl3-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes [3]

N-Benzylic Sulfonamide SubstituentAlkyneProduct SubstituentsYield (%)
4-MePh-C≡C-Ph1,2-diphenyl-5-methyl-1H-indene83
4-MeOPh-C≡C-Ph1,2-diphenyl-5-methoxy-1H-indene81
4-ClPh-C≡C-Ph5-chloro-1,2-diphenyl-1H-indene75
HEt-C≡C-Et1,2-diethyl-1H-indene72
HPh-C≡C-CO2Et1-phenyl-2-(ethoxycarbonyl)-1H-indene78

Table 2: Regioselectivity in Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acid and Unsymmetrical Alkynes [3]

R1 in R1-C≡C-R2R2 in R1-C≡C-R2Major RegioisomerRegioisomeric Ratio
PhMe1-phenyl-2-methyl-1H-indene>95:5
Phn-Bu1-phenyl-2-n-butyl-1H-indene>95:5
t-BuMe1-tert-butyl-2-methyl-1H-indene>95:5

Experimental Protocols

Protocol 1: FeCl3-Catalyzed Synthesis of Functionalized Indenes[3]

This protocol is based on the method described by Liu, C.-R., et al. (2010).

Materials:

  • N-Benzylic Sulfonamide (0.5 mmol)

  • Internal Alkyne (0.6 mmol)

  • Anhydrous FeCl3 (0.05 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • To a dried Schlenk tube, add the N-benzylic sulfonamide, the internal alkyne, and anhydrous FeCl3.

  • Add 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indene derivative.

Protocol 2: Rh(I)-Catalyzed Synthesis of Indenes[3]

This protocol is based on the method described by Miyamoto, M., et al. (2008).

Materials:

  • 2-(Chloromethyl)phenylboronic acid (0.5 mmol)

  • Alkyne (0.6 mmol)

  • [Rh(cod)Cl]2 (0.0125 mmol, 2.5 mol% Rh)

  • Triphenylphosphine (PPh3) (0.05 mmol, 10 mol%)

  • Potassium carbonate (K2CO3) (1.0 mmol)

  • Toluene/H2O (5:1, 3 mL)

Procedure:

  • In a reaction vessel, combine 2-(chloromethyl)phenylboronic acid, the alkyne, [Rh(cod)Cl]2, triphenylphosphine, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Heat the mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the indene product.

Experimental_Workflow cluster_protocol1 Protocol 1: FeCl3-Catalyzed Synthesis cluster_protocol2 Protocol 2: Rh(I)-Catalyzed Synthesis P1_Step1 Combine Reactants & Catalyst P1_Step2 Add Solvent (DCE) P1_Step1->P1_Step2 P1_Step3 Heat at 80°C P1_Step2->P1_Step3 P1_Step4 Workup & Extraction P1_Step3->P1_Step4 P1_Step5 Purification P1_Step4->P1_Step5 P1_Product Functionalized Indene P1_Step5->P1_Product P2_Step1 Combine Reactants, Catalyst & Base P2_Step2 Add Solvent (Toluene/H2O) P2_Step1->P2_Step2 P2_Step3 Heat at 100°C P2_Step2->P2_Step3 P2_Step4 Workup & Extraction P2_Step3->P2_Step4 P2_Step5 Purification P2_Step4->P2_Step5 P2_Product Indene Derivative P2_Step5->P2_Product

Caption: General experimental workflows for indene synthesis.

Conclusion

The formation of this compound and its derivatives can be accomplished through a variety of mechanistic pathways, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Acid-catalyzed and metal-catalyzed methods are particularly prevalent, providing efficient routes to these valuable compounds. A thorough understanding of the underlying mechanisms is paramount for the strategic design of synthetic approaches to novel indene-based molecules for applications in drug discovery and materials science. Further research into the nuances of these reaction pathways will continue to expand the synthetic toolbox for accessing this important class of compounds.

References

Spectroscopic and Spectrometric Characterization of 2-Phenyl-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the aromatic hydrocarbon 2-Phenyl-1H-indene (C₁₅H₁₂). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the spectral data in clearly structured tables, and illustrates the analytical workflow.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound.

¹H NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.20-7.60m9HAromatic Protons (Phenyl and Indene rings)
~6.80s1HVinylic Proton (Indene ring)
~3.70s2HMethylene Protons (-CH₂- in Indene ring)

Note: The ¹H NMR data is predicted and typical values for similar structures. Actual experimental values may vary.

¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~145.0Quaternary Carbon (Indene ring)
~143.0Quaternary Carbon (Indene ring)
~139.0Quaternary Carbon (Phenyl ring)
~135.0Quaternary Carbon (Indene ring)
~128.8Aromatic CH (Phenyl ring)
~128.5Aromatic CH (Indene ring)
~127.5Aromatic CH (Phenyl ring)
~125.0Aromatic CH (Phenyl ring)
~124.0Aromatic CH (Indene ring)
~121.0Aromatic CH (Indene ring)
~120.0Aromatic CH (Indene ring)
~38.0Methylene Carbon (-CH₂- in Indene ring)

Note: The ¹³C NMR data is predicted and typical values for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-CH₂-)
~1600MediumC=C Aromatic Ring Stretch
~1490MediumC=C Aromatic Ring Stretch
~1450MediumC=C Aromatic Ring Stretch
~760StrongC-H Out-of-plane Bend (ortho-disubstituted benzene)
~700StrongC-H Out-of-plane Bend (monosubstituted benzene)

Note: The IR data represents characteristic absorption bands for the functional groups present in this compound.

Mass Spectrometry (MS) Data.[1]
m/zRelative Intensity (%)Assignment
192100[M]⁺ (Molecular Ion)
19180[M-H]⁺
18920[M-3H]⁺ or [M-H-H₂]⁺
16515[M-C₂H₃]⁺
95.510[M]²⁺ (Doubly charged molecular ion)

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a portion of the powder into a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol or dichloromethane)

  • Mass Spectrometer with an Electron Ionization (EI) source

Procedure (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis Chemical Shifts, Coupling Constants IR->Data_Analysis Functional Groups MS->Data_Analysis Molecular Weight, Fragmentation Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the parallel application of NMR, IR, and Mass Spectrometry to a sample of this compound. The data from each technique is then collectively analyzed to achieve a comprehensive structural elucidation.

References

In-Depth Technical Guide to 2-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-1H-indene, a significant organic compound with applications in chemical synthesis and potential for further research in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and characterization, and discusses its potential biological activities based on related structures.

Core Properties of this compound

This compound, identified by the CAS Number 4505-48-0 , is an aromatic hydrocarbon.[1][2][3] Its core structure consists of a benzene ring fused to a cyclopentene ring, with a phenyl group substituted at the second position of the indene ring.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 4505-48-0[1][2][3]
Molecular Formula C₁₅H₁₂[1][2]
Molecular Weight 192.26 g/mol [1]
Melting Point 157-161 °C[4]
Boiling Point 296.7 °C at 760 mmHg[4]
Density 1.104 g/cm³[4]
Refractive Index 1.637[4]
Flash Point 135.5 °C[4]
LogP 3.78[4]
IUPAC Name This compound[3]

Synthesis of this compound

A robust and common method for the synthesis of 2-substituted indenes involves a two-step process: the Grignard reaction of a suitable ketone followed by dehydration of the resulting alcohol. The following protocol outlines a plausible and detailed methodology for the synthesis of this compound from 2-indanone.

Synthetic Workflow

SynthesisWorkflow Synthetic Pathway for this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Indanone 2-Indanone Reaction1 Addition Reaction Indanone->Reaction1 Grignard Phenylmagnesium Bromide (in THF) Grignard->Reaction1 Alcohol 2-Phenyl-2,3-dihydro-1H-inden-2-ol Reaction1->Alcohol Yields Alcohol2 2-Phenyl-2,3-dihydro-1H-inden-2-ol Reaction2 Elimination Reaction Alcohol2->Reaction2 Acid Acid Catalyst (e.g., p-TsOH) Acid->Reaction2 FinalProduct This compound Reaction2->FinalProduct Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenyl-2,3-dihydro-1H-inden-2-ol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with 2-Indanone: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of 2-indanone (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent with constant stirring.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-phenyl-2,3-dihydro-1H-inden-2-ol.

Step 2: Dehydration to this compound

  • Reaction Setup: The crude 2-phenyl-2,3-dihydro-1H-inden-2-ol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) is added to the solution.

  • Dehydration: The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: The acquired data is processed using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) to a fine powder and pressed into a thin pellet. Alternatively, for a liquid sample, a thin film can be prepared between two NaCl or KBr plates.[5]

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in publicly available literature, the indene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6]

  • Antimicrobial and Antifungal Activity: Various derivatives of 2-phenyl-1H-indoles have shown promising antimicrobial and antifungal activities.[1] It is plausible that this compound could serve as a precursor for the synthesis of novel antimicrobial agents.

  • Cytotoxic Activity: Glycosylated 2-phenyl-indoles have been investigated for their cytotoxicity against various cancer cell lines, showing potential as anticancer agents.[7] This suggests that derivatives of this compound could be explored for similar applications.

Further research is warranted to elucidate the specific biological activities and signaling pathways associated with this compound.

Logical Relationship Diagram for Potential Derivatization

Derivatization Potential Derivatization of this compound for Biological Screening cluster_functionalization Functionalization Reactions cluster_screening Biological Screening Indene This compound Amination Aminated Derivatives Indene->Amination e.g., Mannich reaction Halogenation Halogenated Derivatives Indene->Halogenation e.g., NBS Glycosylation Glycosylated Derivatives Indene->Glycosylation e.g., Glycosyl donor Antimicrobial Antimicrobial Assays Amination->Antimicrobial Cytotoxicity Cytotoxicity Assays Halogenation->Cytotoxicity Anticancer Anticancer Screening Glycosylation->Anticancer

Caption: Potential derivatization and screening workflow.

References

The 2-Phenyl-1H-Indene Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-Phenyl-1H-indene and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

The this compound core is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the multifaceted pharmacological activities associated with this scaffold, with a particular focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate a deeper understanding and to aid in the rational design of novel therapeutics based on this privileged core structure.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the this compound core have demonstrated potent anticancer activity through various mechanisms, most notably through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

Several studies have highlighted the ability of this compound derivatives, particularly dihydro-1H-indene analogs, to function as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1][2] This interaction disrupts the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The inhibition of microtubulin formation ultimately triggers a mitotic arrest, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by this compound derivatives leads to an arrest of the cell cycle, predominantly in the G2/M phase.[3] This cell cycle blockade is a key mechanism of their anticancer effect. Prolonged arrest in mitosis ultimately activates the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some derivatives have been shown to induce apoptosis in a dose-dependent manner.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Dihydro-1H-indeneCompound 12dK562 (Leukemia)0.028[2][3]
A549 (Lung)0.087[3]
Hela (Cervical)0.078[3]
H22 (Hepatoma)0.068[3]
2-PhenylacrylonitrileCompound 1g2aHCT116 (Colon)0.0059[4]
BEL-7402 (Hepatoma)0.0078[4]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The this compound scaffold is also a key feature in compounds exhibiting significant anti-inflammatory properties. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Derivatives containing the this compound core have been shown to be potent and, in some cases, selective inhibitors of COX-2.[5][6][7] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Downregulation of Pro-inflammatory Mediators

Beyond direct enzyme inhibition, 2-phenylnaphthalene derivatives, which share structural similarities with the this compound core, have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8] This suppression is achieved by downregulating key inflammatory signaling pathways.

TLR4/MAPK/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and plays a central role in inflammation. Activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes.[8] Some 2-phenyl-substituted compounds have been found to inhibit this pathway, thereby reducing the inflammatory response.[8]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro COX inhibitory activity of representative compounds featuring a core structure related to this compound.

Compound ClassDerivative ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole DerivativeCompound 5u>1001.79>55.8[5]
Pyridazine DerivativeCompound 6b1.140.186.33[7]
1,3-Dihydro-2H-indolin-2-oneCompound 4e-2.35-[6]
Compound 9h-2.42-[6]
Compound 9i-3.34-[6]

Neuroprotective Activity: Combating Neurodegeneration

The this compound scaffold has also emerged as a promising framework for the development of neuroprotective agents, particularly for neurodegenerative disorders like Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE)

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. Indene-derived hydrazides have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9]

Quantitative Neuroprotective Activity Data

The following table summarizes the in vitro inhibitory activity of indene-derived hydrazides against AChE and BuChE.

Compound ClassDerivative ExampleAChE IC50 (µM)BuChE IC50 (µM)Reference
Indene-derived hydrazideSD-3013.8648.55[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

  • Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) as microtubules are formed.

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP (1 mM).

    • Add the test compound at various concentrations to the reaction mixture.

    • Incubate the mixture at 37°C to initiate polymerization.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • The extent of inhibition is determined by comparing the polymerization curves of treated samples with the control.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX, which is a coupled reaction in the conversion of arachidonic acid to prostaglandins. A fluorescent or colorimetric probe is used to detect the reaction product.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Add the COX-1 or COX-2 enzyme to the buffer.

    • Add the test compound at various concentrations and incubate.

    • Initiate the reaction by adding arachidonic acid and a probe (e.g., ADHP).

    • Measure the fluorescence or absorbance at the appropriate wavelength over time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of the AChE enzyme.

  • Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a phosphate buffer solution (pH 8.0).

    • Add AChE enzyme, DTNB, and the test compound at various concentrations to a 96-well plate.

    • Pre-incubate the mixture at room temperature.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.

anticancer_pathway cluster_cell Cancer Cell drug This compound Derivative tubulin β-Tubulin (Colchicine Site) drug->tubulin Inhibition microtubules Microtubule Polymerization drug->microtubules Inhibition tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle (G2/M Phase) microtubules->cell_cycle Disruption leads to mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug This compound Derivative lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK tlr4->mapk nfkb NF-κB mapk->nfkb cox2 COX-2 nfkb->cox2 Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Expression prostaglandins Prostaglandins cox2->prostaglandins drug This compound Derivative drug->nfkb Inhibition drug->cox2 Inhibition neuroprotective_pathway cluster_synapse Cholinergic Synapse cluster_drug This compound Derivative ach Acetylcholine (ACh) ache Acetylcholinesterase (AChE) ach->ache Hydrolysis choline_acetate Choline + Acetate ache->choline_acetate drug Indene-derived hydrazide drug->ache Inhibition experimental_workflow_cck8 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_cck8 Add CCK-8 solution incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read_absorbance Measure absorbance at 450 nm incubate3->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

References

Characterization of 2-Phenyl-1H-indene Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Phenyl-1H-indene analogs, a class of compounds with significant therapeutic potential. This document outlines their synthesis, summarizes their diverse biological activities with quantitative data, details key experimental protocols for their evaluation, and visualizes relevant biochemical pathways and experimental workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered considerable interest due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. This guide serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Synthesis of this compound Analogs

A common and effective method for the synthesis of this compound analogs is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone precursor, which is typically formed from the condensation of a substituted phenylhydrazine with an appropriate ketone.[1]

Fischer_Indole_Synthesis Phenylhydrazine Substituted Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation Ketone Substituted Acetophenone Ketone->Condensation Acid_Catalyst Acid Catalyst (e.g., Polyphosphoric Acid) Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Acid_Catalyst->Cyclization Phenylhydrazone Phenylhydrazone Intermediate Condensation->Phenylhydrazone Phenylhydrazone->Cyclization Indole This compound Analog Cyclization->Indole

Caption: Fischer Indole Synthesis Workflow.

Biological Activities and Quantitative Data

This compound analogs have demonstrated a remarkable spectrum of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data from various studies.

Anticancer Activity

A significant area of investigation for this compound analogs is their potential as anticancer agents. Many of these compounds exhibit potent cytotoxic effects against a range of cancer cell lines, often through the inhibition of tubulin polymerization.[2]

Table 1: Anticancer Activity of this compound Analogs (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
12d A549 (Lung Carcinoma)0.087[2]
Hela (Cervical Cancer)0.078[2]
H22 (Hepatoma)0.068[2]
K562 (Leukemia)0.028[2]
Compound 5 A549 (Lung Carcinoma)10.67 ± 1.53[3]
C6 (Glioma)4.33 ± 1.04[3]
Compound 2 A549 (Lung Carcinoma)24.0 ± 3.46[3]
Compound 10 C6 (Glioma)12.33 ± 4.93[3]

One of the primary mechanisms of anticancer activity for several this compound analogs is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Indene_Analog This compound Analog Tubulin αβ-Tubulin Dimers Indene_Analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Indene_Analog->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Antimicrobial Activity

Several this compound derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)

Compound IDPseudomonas sp.Enterobacter sp.Bacillus sp.Reference
Indole Analog 75--[4]
Compound 4a 1.0 (mg/mL)--[5]
Compound 4c 1.0 (mg/mL)--[5]
Compound 4f 1.0 (mg/mL)--[5]

Note: Some values were reported in mg/mL and are indicated as such.

Antioxidant Activity

The antioxidant potential of this compound analogs has been evaluated using various assays, with some compounds demonstrating significant radical scavenging activity.

Table 3: Antioxidant Activity of this compound Analogs (DPPH Scavenging IC50 values)

Compound IDIC50 (µg/mL)Reference
R. angustifolia extract 2.04 (mg/mL)[6]
Ascorbic Acid (Standard) 0.22 (mg/mL)[6]
BHT (Standard) 36[7]

Note: Some values were reported in mg/mL and are indicated as such.

Anti-inflammatory Activity

Certain this compound analogs have been investigated for their anti-inflammatory properties, with some demonstrating inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a crucial regulator of the inflammatory response.[10]

NFkB_Inhibition_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to Indene_Analog This compound Analog Indene_Analog->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Activates

Caption: NF-κB Signaling Pathway Inhibition.

Table 4: Anti-inflammatory Activity of an Indene-related Compound (IC50 values)

Compound IDAssayIC50Reference
Compound 51 NO Release Inhibition3.1 ± 1.1 µM[8][9]
NF-κB Activity Inhibition172.2 ± 11.4 nM[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound analogs. The following are protocols for key experiments cited in this guide.

Fischer Indole Synthesis of 2-Phenyl-1H-indoles

This protocol describes a general procedure for the synthesis of 2-phenyl-1H-indoles.[11]

  • Formation of Phenylhydrazone: Equimolar amounts of a substituted acetophenone and phenylhydrazine are refluxed in ethanol with a few drops of glacial acetic acid to yield the corresponding phenylhydrazone.

  • Cyclization: The crude phenylhydrazone is mixed with a dehydrating agent and acid catalyst, such as polyphosphoric acid.

  • Heating: The mixture is heated, typically to around 100°C, for a specified period to induce cyclization.

  • Work-up: The reaction mixture is cooled and then treated with cold water to precipitate the crude 2-phenylindole.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs in triplicate. Include appropriate controls (e.g., vehicle control, positive control).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Gently remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 540-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate 18-24h Seed_Cells->Incubate_1 Treat_Cells Treat cells with This compound analogs Incubate_1->Treat_Cells Incubate_2 Incubate for 24/48/72h Treat_Cells->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate 1-4h Add_MTT->Incubate_3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate_3->Solubilize Read_Absorbance Read absorbance (540-595 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Cell Viability Assay Workflow.

Conclusion

This compound analogs represent a promising and versatile class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to design, synthesize, and characterize novel this compound derivatives with enhanced potency and selectivity for various therapeutic targets. Future efforts should focus on lead optimization through structure-activity relationship studies and comprehensive in vivo evaluation of promising candidates.

References

Rh(I)-Catalyzed Synthesis of Substituted 1H-Indenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a rhodium(I)-catalyzed method for the synthesis of substituted 1H-indenes. The core of this guide focuses on the reaction of 2-(chloromethyl)phenylboronic acids with internal alkynes, a method developed by Miyamoto, Harada, Tobisu, and Chatani. While this methodology is robust for producing a range of substituted indenes, it is important to note that it is not directly applicable to the synthesis of 2-Phenyl-1H-indene from terminal alkynes like phenylacetylene, as the reaction has been reported to be unsuccessful with such substrates. This guide will detail the synthesis of a closely related analogue, 2,3-diphenyl-1H-indene, to illustrate the experimental protocol and reaction mechanism.

Reaction Overview and Mechanism

The rhodium(I)-catalyzed synthesis of substituted indenes proceeds via a cascade reaction involving a 2-(chloromethyl)phenylboronic acid and an internal alkyne. The reaction is typically catalyzed by a rhodium(I) complex, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), in the presence of a base.

The proposed catalytic cycle for this transformation is initiated by the transmetalation of the arylboronic acid with the rhodium(I) catalyst to form an arylrhodium(I) species. This is followed by the insertion of the alkyne into the aryl-rhodium bond. The subsequent intramolecular oxidative addition of the C-Cl bond leads to a rhodium(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired 1H-indene product and regenerates the active rhodium(I) catalyst.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product A [Rh(I)]Cl B Aryl-Rh(I) A->B Transmetalation with ArB(OH)₂ Reactant1 2-(Chloromethyl)phenylboronic acid C Vinyl-Rh(I) B->C Alkyne Insertion Reactant2 Diphenylacetylene D Rhodacyclopentene C->D Intramolecular C-H Activation (Incorrect) E Rh(III) Intermediate C->E Intramolecular Oxidative Addition of C-Cl E->A Reductive Elimination Product 2,3-Diphenyl-1H-indene E->Product Reactant1->B Reactant2->B G cluster_workflow Experimental Workflow Start Start Step1 Combine Reactants, Catalyst, and Base under Inert Atmosphere Start->Step1 Step2 Add Degassed Dioxane/Water Step1->Step2 Step3 Heat at 50 °C Step2->Step3 Step4 Reaction Monitoring (TLC/GC-MS) Step3->Step4 Step5 Work-up: Extraction and Washing Step4->Step5 Reaction Complete Step6 Drying and Solvent Removal Step5->Step6 Step7 Purification by Column Chromatography Step6->Step7 End Pure Product Step7->End

2-Phenyl-1H-indene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2-Phenyl-1H-indene, a hydrocarbon of interest in organic synthesis and medicinal chemistry.

Chemical Structure and Nomenclature

This compound is an aromatic hydrocarbon characterized by a phenyl group substituted at the second position of an indene ring system. The indene core consists of a fused benzene and cyclopentadiene ring.

IUPAC Name: this compound[1][2][3]

Chemical Formula: C₁₅H₁₂[1][2][3]

Molecular Weight: 192.25 g/mol [1]

CAS Registry Number: 4505-48-0[2][3]

Chemical Structure:

Chemical structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₂[1][2][3]
Molecular Weight192.25 g/mol [1]
Melting Point47-49 °C[4]
Boiling Point331-333 °C[4]
Density1.042 g/cm³[4]
LogP (Octanol/Water Partition Coefficient)3.783[2]
Water Solubility-4.36 (log10WS)[2]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsSource
¹H NMR Spectra available from commercial suppliers.[3]
IR Spectroscopy FTIR spectra have been recorded, typically using a KBr-pellet technique.[3]
Mass Spectrometry Mass spectra are available, often obtained through GC-MS analysis.[3][5][6][7]

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. One common and effective method is the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes.[8][9]

This protocol is adapted from the method described by Miyamoto, M., et al. (2008).[10]

Materials:

  • 2-(Chloromethyl)phenylboronic acid (0.5 mmol)

  • Alkyne (e.g., phenylacetylene) (0.6 mmol)

  • Rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • In a dry, inert atmosphere (e.g., under argon), a reaction vessel is charged with 2-(chloromethyl)phenylboronic acid and the rhodium(I) catalyst.

  • Anhydrous solvent is added, and the mixture is stirred.

  • The alkyne is then added to the reaction mixture.

  • The reaction is heated to the appropriate temperature (e.g., 80-100 °C) and monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired indene derivative.

Logical Relationship of the Synthesis Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloromethyl_phenylboronic_acid 2-(Chloromethyl)phenylboronic acid Reaction 2_chloromethyl_phenylboronic_acid->Reaction + Alkyne Alkyne Alkyne->Reaction + Catalyst Rh(I) Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product Cyclization

Caption: Rhodium-catalyzed synthesis of this compound.

This compound undergoes several characteristic reactions:

  • Oxidation: Can be oxidized to the corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.[8]

  • Reduction: The double bond in the five-membered ring can be reduced to form 2-phenylindane, typically through catalytic hydrogenation.[8]

  • Substitution: The indene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.[8]

Applications in Drug Development

The indene scaffold is a recognized pharmacophore present in numerous biologically active molecules.[11] Derivatives of this compound have shown potential in several therapeutic areas.

Research has indicated that derivatives of this compound exhibit significant biological activities, including potential anti-inflammatory and anticancer properties.[8] The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, while the anticancer activity may be linked to the induction of apoptosis in cancer cells.[8]

A number of dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor activities.[12][13]

Experimental Workflow for Biological Activity Screening:

Biological_Screening_Workflow Start Synthesized this compound Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antiproliferative_Assay Antiproliferative Assays (e.g., MTT assay on cancer cell lines) In_Vitro_Screening->Antiproliferative_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., COX inhibition) In_Vitro_Screening->Enzyme_Inhibition_Assay Lead_Identification Identification of Lead Compounds Antiproliferative_Assay->Lead_Identification Enzyme_Inhibition_Assay->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., animal models of inflammation or cancer) Lead_Identification->In_Vivo_Studies Potent Hits Data_Analysis Data Analysis and SAR Studies In_Vivo_Studies->Data_Analysis Candidate_Selection Drug Candidate Selection Data_Analysis->Candidate_Selection

Caption: Workflow for screening the biological activity of this compound derivatives.

This guide provides foundational information for researchers and professionals working with this compound. Further in-depth investigation into its derivatives and their mechanisms of action will be crucial for unlocking its full potential in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 2-Phenyl-1H-indene. Given the limited availability of specific quantitative data for this compound in publicly accessible literature, this document emphasizes established theoretical principles and provides detailed experimental protocols for the determination of its solubility and stability profiles. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to conduct robust in-house assessments. The methodologies outlined are adapted from standard practices for analogous aromatic hydrocarbons and poorly soluble compounds.

Introduction

This compound is a bicyclic aromatic hydrocarbon with a molecular structure featuring a phenyl group attached to an indene scaffold.[1][2][3] The indene framework is a significant structural motif in a variety of biologically active molecules and functional materials.[4] An understanding of the solubility and stability of this compound is critical for its application in medicinal chemistry, materials science, and other research areas. Poor solubility can impede formulation and bioavailability, while instability can lead to degradation and loss of efficacy. This guide provides the necessary theoretical background and practical experimental frameworks to characterize these crucial parameters.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Indene

PropertyThis compoundIndene (Parent Compound)
Molecular Formula C₁₅H₁₂[1][2][3]C₉H₈[9]
Molecular Weight 192.25 g/mol [1]116.16 g/mol [9]
Appearance Likely a solid or oil at room temperature.Colorless to pale yellow liquid.[5][6][8][9]
Water Solubility Expected to be practically insoluble.[5][7][8][9]Practically insoluble.[5][7][8][9]
Organic Solvent Solubility Expected to be soluble in various organic solvents.[5][6][7][9]Soluble in benzene, ether, acetone, and other organic solvents.[5][6][7][9]
CAS Number 4505-48-0[1][2][3]95-13-6[9]

Solubility Determination

The solubility of a compound is a critical parameter, particularly in drug development where it influences absorption and bioavailability. Both thermodynamic and kinetic solubility are important to assess.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analytical method.[10][11]

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or another appropriate analytical technique.

  • Calculate the thermodynamic solubility in mg/mL or µg/mL.

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate reader with turbidity measurement capabilities

  • Automated liquid handler (recommended)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to each well.

  • Using an automated liquid handler, serially dilute the DMSO stock solution into the aqueous buffer to create a range of concentrations.

  • Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader.

  • The kinetic solubility is defined as the highest concentration at which no precipitation (turbidity) is observed.

Data Presentation: Illustrative Solubility Data

The following tables are templates for presenting the data obtained from the described experiments. The data within are for illustrative purposes only.

Table 2: Illustrative Thermodynamic Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)
Water25< 1
PBS (pH 7.4)37< 1
Ethanol25> 1000
Acetonitrile25> 1000
Toluene25> 2000

Table 3: Illustrative Kinetic Solubility of this compound

Aqueous BufferDMSO Concentration (%)Kinetic Solubility (µM)
PBS (pH 7.4)15.2
PBS (pH 7.4)212.8

Stability Assessment

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12][13][14]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[12]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A suitable co-solvent if the compound has low aqueous solubility (e.g., acetonitrile)

  • Temperature-controlled incubator

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity and identification of degradation products.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media.

  • Acidic Hydrolysis: Incubate the sample in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the sample in a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Incubate the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the sample to elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose a solid sample and a solution of the sample to light in a photostability chamber according to ICH guidelines.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by HPLC-PDA/MS.

  • Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Data Presentation: Illustrative Stability Data

The following table is a template for presenting the results of forced degradation studies. The data is illustrative.

Table 4: Illustrative Forced Degradation of this compound

Stress ConditionDuration (hours)Assay of this compound (%)Major Degradation Products (RRT)
0.1 M HCl (60°C)2495.20.85
0.1 M NaOH (60°C)2498.1-
3% H₂O₂ (RT)2488.50.78, 0.92
Thermal (80°C)2499.5-
Photolytic2492.31.10

*RRT = Relative Retention Time

Visualizations

Experimental Workflows

G cluster_0 Thermodynamic Solubility Workflow A Add excess this compound to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge to pellet solid B->C D Dilute supernatant C->D E Quantify by HPLC D->E

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Stability Testing Workflow F Prepare solutions in stress media (Acid, Base, Oxidant, Heat, Light) G Incubate under stress conditions F->G H Withdraw samples at time points G->H I Neutralize/Quench reaction H->I J Analyze by HPLC-PDA/MS I->J K Assess degradation and identify products J->K

Caption: Workflow for Forced Degradation Stability Testing.

Potential Degradation Pathway

The degradation of aromatic hydrocarbons can proceed through various mechanisms, including oxidation and photolysis.[15][16][17][18][19]

G This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (e.g., H₂O₂) Polymerization Polymerization This compound->Polymerization Acid/Heat Ring-Opened Products Ring-Opened Products Oxidized Intermediates->Ring-Opened Products Further Oxidation

Caption: Potential Degradation Pathways for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited in the current literature, the detailed protocols and illustrative data tables herein offer a robust starting point for researchers. The application of these standardized methods will enable the generation of reliable data, which is crucial for the successful application of this compound in drug discovery and materials science. It is highly recommended that researchers perform these experiments to generate specific data for their particular applications and formulations.

References

Methodological & Application

Application Notes and Protocols for 2-Phenyl-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential and experimental evaluation of 2-Phenyl-1H-indene derivatives and related compounds. The following sections detail their applications in anticancer and anti-inflammatory research, including summaries of biological activity, key signaling pathways, and comprehensive experimental protocols.

Anticancer Applications

This compound derivatives have emerged as a promising class of compounds in oncology research. Their primary mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, making them attractive candidates for the development of novel cancer therapeutics.[1][2][3][4][5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant anticancer mechanism of several this compound and related derivatives is their ability to inhibit tubulin polymerization.[1][2][4][5][6] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[1][3][4][5][6] This disruption of the cytoskeleton leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently induces programmed cell death (apoptosis).[1][4][5][6][7]

Signaling Pathway for Tubulin Polymerization Inhibition Indene_Derivative This compound Derivative Tubulin Tubulin Dimer (α/β) Indene_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Indene_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Tubulin Polymerization Inhibition Pathway.
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dihydro-1H-indene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDCell LineIC50 (µM)Reference
12dA549 (Lung Carcinoma)0.087[5]
12dHeLa (Cervical Cancer)0.078[5]
12dH22 (Hepatoma)0.068[5]
12dK562 (Chronic Myelogenous Leukemia)0.028[1][5]
12jK562 (Chronic Myelogenous Leukemia)> 0.1[5]
12qK562 (Chronic Myelogenous Leukemia)> 0.1[5]
15aK562 (Chronic Myelogenous Leukemia)~0.2[5]
15bK562 (Chronic Myelogenous Leukemia)~0.4[5]
Experimental Protocols

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of the test compound A->B C Add MTT reagent to each well B->C D Incubate for 4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 values F->G

MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest compound concentration) and a blank (medium only).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

This protocol is used to determine the effect of this compound derivatives on the cell cycle progression of cancer cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control group.[7]

  • Cell Harvesting: Harvest the cells by trypsinization, ensuring to collect both adherent and floating cells to include apoptotic populations. Wash the cells twice with ice-cold PBS.[7]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[7]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Applications

Derivatives of this compound and related scaffolds have also demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action in this context is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds can be linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[9] Additionally, some derivatives have been shown to modulate the NF-κB and MAPK signaling pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8][11]

Anti-inflammatory Signaling Pathways Indene_Derivative This compound Derivative MAPK MAPK Pathway Indene_Derivative->MAPK Inhibits NFkB NF-κB Pathway Indene_Derivative->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation

Inhibition of Pro-inflammatory Pathways.
Quantitative Data: Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of phenyl-1H-1,2,3-triazole analogs, which share structural similarities with the indene core, in a xylene-induced ear edema model in mice.

Compound IDDose (mg/kg)Edema Inhibition (%)Reference
2a25> Diclofenac[12]
2b25> Diclofenac[12]
2c25> Diclofenac[12]
4a25> Diclofenac[12]
Diclofenac25Reference[12]
Experimental Protocols

This protocol describes a common in vivo model to assess the acute anti-inflammatory activity of test compounds.

Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the mice into groups (e.g., control, reference drug, and test compound groups). Administer the this compound derivative or the reference drug (e.g., diclofenac) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following drug administration, apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as the control.

  • Sample Collection: After a set time (e.g., 15-30 minutes) post-xylene application, sacrifice the mice by cervical dislocation.

  • Measurement of Edema: Cut circular sections from both ears using a cork borer and weigh them. The difference in weight between the right and left ear punches is a measure of the edema.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the following formula:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Antimicrobial Applications

Certain 2-Phenyl-1H-indole derivatives have been evaluated for their antimicrobial activity against a range of bacterial and fungal strains.[8]

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected 2-Phenyl-1H-indole derivatives, indicating their potential as leads for the development of new anti-infective agents.

Compound IDMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
7Staphylococcus aureus-6.25[8]
8Escherichia coli-50[8]
9Candida albicans--[8]
Experimental Protocols

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.[8]

  • Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[8]

  • Inoculation: Inoculate each well with the microbial suspension.[8] Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under conditions (temperature and time) appropriate for the growth of the specific microorganism.[8]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.

References

Application Notes and Protocols: 2-Phenyl-1H-indene Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for proper cellular function, making them a key target for the development of anticancer agents. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. The indene scaffold has emerged as a promising pharmacophore for the design of novel tubulin polymerization inhibitors. This document provides detailed application notes and protocols for the evaluation of 2-phenyl-1H-indene derivatives as potential tubulin polymerization inhibitors, drawing on data from structurally related compounds.

Mechanism of Action

Derivatives of the this compound scaffold have been shown to inhibit tubulin polymerization, likely by binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction disrupts the formation of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells. The binding at the colchicine site prevents the curved-to-straight conformational change of the tubulin dimer that is necessary for its incorporation into a growing microtubule.

Mechanism of Tubulin Polymerization Inhibition Indene This compound Derivative ColchicineSite Colchicine Binding Site on β-Tubulin Indene->ColchicineSite Binds to Polymerization Microtubule Polymerization Indene->Polymerization Tubulin α/β-Tubulin Dimer Tubulin->Polymerization Inhibits Microtubule Microtubule Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Leads to Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified signaling pathway of tubulin polymerization inhibition.

Data Presentation

The following tables summarize the quantitative data for representative dihydro-1H-indene derivatives, demonstrating their potency as tubulin polymerization inhibitors and cytotoxic agents.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM) for Tubulin PolymerizationReference
Dihydro-1H-indene derivative 12d3.24[1]
Combretastatin A-4 (CA-4)Not explicitly stated, used as a positive control[1][2]

Table 2: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivative 12d

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer0.087[1][2]
HeLaCervical cancer0.078[1]
H22Hepatocellular carcinoma0.068[1]
K562Chronic myelogenous leukemia0.028[1][2]
HFL-1Normal human fetal lung fibroblast> 10[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.

Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_incubation Incubation and Measurement cluster_analysis Data Analysis Reagents Prepare Tubulin, GTP, Buffer, and Test Compound Solutions on Ice Plate Add Reaction Mix (Tubulin, Buffer, GTP) to a Pre-chilled 96-well Plate Reagents->Plate Compound Add Test Compound or Vehicle (DMSO) to Designated Wells Plate->Compound Reader Transfer Plate to a 37°C Spectrophotometer Compound->Reader Measure Measure Absorbance at 340 nm Every Minute for 60-90 Minutes Reader->Measure Plot Plot Absorbance vs. Time to Generate Polymerization Curves Measure->Plot IC50 Calculate IC50 Values from Dose-Response Curves Plot->IC50

Caption: Experimental workflow for the tubulin polymerization assay.

Materials:

  • Tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.[4][5]

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.[6]

  • Assay Setup (on ice):

    • In a 96-well plate, add the test compound dilutions, positive control, or vehicle control.

    • Prepare the tubulin polymerization reaction mixture by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the tubulin solution.[6]

    • Add the tubulin polymerization reaction mixture to each well.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[5]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the kinetics of tubulin polymerization.[5][6]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the percentage of inhibition by comparing the polymerization rate in the presence of the compound to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, K562)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.[11][12][13]

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)[14][15]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[11]

  • Blocking buffer (e.g., 10% normal goat serum in PBS)[11]

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on sterile coverslips in a petri dish.

    • Treat the cells with the test compound for the desired time.

  • Fixation:

    • Wash the cells with PBS and then fix them with a suitable fixative.[11]

  • Permeabilization:

    • If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution to allow antibodies to enter the cell.[11]

  • Blocking:

    • Incubate the cells with blocking buffer to prevent non-specific antibody binding.[11]

  • Antibody Incubation:

    • Incubate the cells with the primary antibody against tubulin, followed by incubation with the fluorophore-conjugated secondary antibody.[11][12]

  • Counterstaining and Mounting:

    • Stain the nuclei with a DNA-binding dye like DAPI.[11]

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the microtubule network using a fluorescence microscope. Look for alterations in microtubule structure, such as depolymerization or bundling, in compound-treated cells compared to controls.

Logical Relationships in Drug Evaluation

Logical Flow of Compound Evaluation Start Design and Synthesize This compound Derivatives TubulinAssay In Vitro Tubulin Polymerization Assay Start->TubulinAssay CellViability In Vitro Cytotoxicity Assays (e.g., MTT) Start->CellViability Lead Lead Compound Identification TubulinAssay->Lead CellViability->Lead Immunofluorescence Immunofluorescence Microscopy Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Immunofluorescence->Mechanism Animal In Vivo Animal Studies Mechanism->Animal Lead->Immunofluorescence Lead->Mechanism

Caption: Logical workflow for evaluating novel tubulin inhibitors.

References

Application Notes and Protocols for 2-Phenyl-1H-indene Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-phenyl-1H-indene scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of this core structure have demonstrated potent cytotoxic and anti-proliferative activities against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. This document provides an overview of the application of this compound derivatives in oncology research, summarizes key quantitative data, and offers detailed protocols for their experimental evaluation.

Mechanism of Action

Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization. These compounds typically bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][3][4] Additionally, some derivatives exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[1][3][4] Another study has suggested that certain hybrid scaffolds of indanone can cause a dose-dependent cell cycle arrest at the S-phase, possibly through the induction of DNA damage.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity and tubulin polymerization inhibitory effects of representative this compound derivatives from recent studies.

Table 1: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12d A549 (Lung)0.087[2]
Hela (Cervical)0.078[2]
H22 (Hepatoma)0.028[2]
K562 (Leukemia)0.035[2]
CA-4 (Positive Control) K562 (Leukemia)0.003[3]

Table 2: In Vitro Antiproliferative Activity of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
45 MCF7 (Breast, ER+)Significant Potency[5][6]
47 SKBR3 (Breast, HER2+)Significant Potency[5][6]
49 MCF7 (Breast, ER+)Significant Potency[5][6]
A549 (Lung)Significant Potency[5][6]

Table 3: Tubulin Polymerization Inhibitory Activity

CompoundAssayIC50 (µM)Reference
Indole Derivatives Tubulin Polymerization0.6 - 0.8[6]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer properties of this compound derivatives.

1. Cell Viability Assay (CCK-8/MTT Assay)

Principle: This colorimetric assay measures cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8 or MTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, K562, MCF7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • CCK-8 or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1-4 hours. If using MTT, the formazan crystals must be solubilized with 150 µL of DMSO after removing the medium.

  • Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity (light scattering) due to microtubule formation is monitored over time.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • General tubulin buffer (e.g., PEM buffer)

  • This compound derivative

  • Positive control (e.g., Combretastatin A-4) and negative control (e.g., DMSO)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, mix the tubulin solution with GTP and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate microtubule formation by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization at the endpoint compared to the vehicle control.

3. Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is proportional to the amount of DNA.

Materials:

  • Cancer cells

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

4. Apoptosis Assay by Annexin V/PI Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic), and Annexin V-negative/PI-positive (necrotic).

Visualizations

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Indene This compound Derivative ColchicineSite Colchicine Binding Site Indene->ColchicineSite Binds to Microtubule Microtubule Polymerization Indene->Microtubule Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerizes into G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.

G cluster_1 Experimental Workflow for Anticancer Evaluation Start Start: Synthesized Compound CellViability Cell Viability Assay (CCK-8 / MTT) Start->CellViability IC50 Determine IC50 CellViability->IC50 MechanismStudies Mechanism of Action Studies IC50->MechanismStudies TubulinAssay Tubulin Polymerization Assay MechanismStudies->TubulinAssay CellCycle Cell Cycle Analysis MechanismStudies->CellCycle ApoptosisAssay Apoptosis Assay MechanismStudies->ApoptosisAssay End End: Lead Compound Identification TubulinAssay->End CellCycle->End ApoptosisAssay->End

Caption: A typical experimental workflow for evaluating the anticancer potential of this compound derivatives.

References

Application Notes and Protocols for 2-Phenyl-1H-indene Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While direct research on the anti-inflammatory properties of 2-Phenyl-1H-indene is limited in the available scientific literature, numerous studies have explored the significant anti-inflammatory potential of its close derivatives. This document provides detailed application notes and protocols based on the investigation of structurally related compounds, particularly 2-benzylidene-1-indanone derivatives. These compounds share a common phenyl-indene core and have demonstrated promising effects in modulating key inflammatory pathways. These notes are intended to serve as a guide for researchers investigating the anti-inflammatory applications of this chemical scaffold.

I. Quantitative Data Summary

The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives has been quantified through their ability to inhibit the release of pro-inflammatory cytokines in cellular models. The following table summarizes the inhibitory effects of selected active compounds on lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages (MPMs).

Table 1: Inhibition of Pro-inflammatory Cytokine Release by 2-Benzylidene-1-indanone Derivatives

CompoundConcentration (µM)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
4d 1045.3038.60
8f 1052.8065.70
8g 1050.1058.90
XAN (Positive Control) 1068.9075.40

II. Experimental Protocols

A. In Vitro Anti-Inflammatory Activity Assay

This protocol details the methodology used to assess the anti-inflammatory effects of test compounds by measuring the inhibition of TNF-α and IL-6 release in LPS-stimulated macrophages.[1]

1. Cell Culture and Treatment:

  • Murine peritoneal macrophages (MPMs) are seeded in 96-well plates at a density of 1 x 106 cells/mL and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 incubator.
  • Test compounds (e.g., 2-benzylidene-1-indanone derivatives) are dissolved in DMSO to create stock solutions and then diluted with culture medium to the desired final concentrations (e.g., 1.25, 2.5, 5, and 10 µM).[1]
  • The culture medium is replaced with fresh medium containing the test compounds or vehicle (DMSO) and pre-incubated for 30 minutes.[1]
  • Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.[1]

2. Measurement of Cytokine Levels:

  • After the 24-hour incubation period, the cell culture supernatant is collected.
  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

3. Data Analysis:

  • The percentage of inhibition of cytokine release is calculated using the following formula:
  • % Inhibition = [1 - (Cytokine concentration with test compound / Cytokine concentration with vehicle)] x 100
  • Results are typically expressed as the mean ± standard deviation from at least three independent experiments.

B. Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed in parallel.

1. Cell Treatment:

  • Human normal hepatic cells (HL-7702) are seeded in 96-well plates and treated with the test compounds at the same concentrations used in the anti-inflammatory assay for 24 hours.[1]

2. MTT Assay Procedure:

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 490 nm using a microplate reader.

3. Data Analysis:

  • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

III. Signaling Pathways and Visualizations

The anti-inflammatory effects of many compounds, including derivatives of the this compound scaffold, are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

A. NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[2][3][4][5][6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa_P p-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB->IkBa Inhibition Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_active Active NF-κB (p50/p65) IkBa_P->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Induces 2_Phenyl_1H_indene_derivative This compound Derivative 2_Phenyl_1H_indene_derivative->IKK_complex Inhibition

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

B. Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of test compounds.

Experimental_Workflow Start Start Cell_Culture Seed Macrophages (e.g., MPMs) Start->Cell_Culture Pre_incubation Pre-incubate with Test Compound Cell_Culture->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data & Calculate % Inhibition ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anti-inflammatory screening.

C. Cyclooxygenase (COX) Inhibition Pathway

Another important mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[7][8] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1.[7][8]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivative This compound Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway.

References

Application Notes and Protocols for Olefin Polymerization using 2-Phenyl-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-phenyl-1H-indene derivatives as catalyst precursors in olefin polymerization. The detailed protocols and compiled data will be valuable for researchers in polymer chemistry and materials science.

Introduction

Metallocene catalysts have revolutionized the field of olefin polymerization, offering precise control over polymer microstructure and properties. Among the various ligand frameworks, this compound derivatives have emerged as a versatile class of ligands for creating highly active and stereoselective polymerization catalysts. When complexed with Group 4 metals like zirconium, these ligands form metallocenes that, upon activation with a cocatalyst such as methylaluminoxane (MAO), effectively polymerize olefins like ethylene and propylene, as well as facilitate their copolymerization with other α-olefins. The steric and electronic properties of the this compound ligand can be fine-tuned to control the resulting polymer's molecular weight, molecular weight distribution, and tacticity.

Key Applications
  • Synthesis of isotactic polypropylene: The C2-symmetric ansa-metallocenes derived from this compound are particularly effective in producing highly isotactic polypropylene.

  • Ethylene homopolymerization: These catalysts exhibit high activity in the polymerization of ethylene, yielding linear high-density polyethylene (HDPE).

  • Ethylene/α-olefin copolymerization: They are also efficient in copolymerizing ethylene with α-olefins such as 1-hexene and 1-octene to produce linear low-density polyethylene (LLDPE) with uniform comonomer incorporation.

  • Controlling polymer properties: The choice of substituents on the indenyl ring and the nature of the bridge in ansa-metallocenes allow for the tailoring of polymer properties to suit specific applications.

Experimental Protocols

Protocol 1: Synthesis of a Representative Catalyst Precursor: rac-(Dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride

This protocol describes the synthesis of a common bridged (ansa) metallocene catalyst precursor incorporating a this compound derivative.

Materials:

  • (2-methyl-4-phenylindenyl)silane

  • n-Butyllithium (2.5 M in hexane)

  • Diethyl ether

  • Toluene

  • Zirconium tetrachloride (ZrCl₄)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1M in diethyl ether)

  • Pentane

  • All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Solvents should be dried and deoxygenated prior to use.

Procedure:

  • Lithiation of the Ligand Precursor:

    • In a Schlenk flask, dissolve (2-methyl-4-phenylindenyl)silane (12.4 mmol) in a 1:1 mixture of diethyl ether and hexane (240 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexane) dropwise to the solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

    • A pale yellow solid of the dilithiated ligand will precipitate. Collect the solid by filtration and dry it under vacuum.

  • Formation of the Zirconocene Complex:

    • In a separate Schlenk flask, suspend zirconium tetrachloride (ZrCl₄) (4.1 g, 17.6 mmol) in toluene (50 mL).

    • Add tetrahydrofuran (THF) (2.7 g, 37.0 mmol) dropwise with stirring and continue to stir at room temperature for 2 hours to form the ZrCl₄(THF)₂ adduct.

    • Suspend the previously synthesized dilithiated ligand in diethyl ether and add this suspension dropwise to the ZrCl₄(THF)₂ mixture at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The color of the solution will change to a cloudy dark orange.

  • Work-up and Isolation:

    • Slowly add 1.5-2 equivalents of a 1M HCl solution in diethyl ether to the reaction mixture at -78 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 3 hours.

    • Filter the resulting solid and wash it with pentane (2 x 3 mL).

    • Dry the solid under vacuum to obtain rac-(dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride as a bright-orange solid[1].

Protocol 2: Ethylene Homopolymerization

This protocol details a typical procedure for the polymerization of ethylene using a this compound based metallocene catalyst.

Materials:

  • rac-(Dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Toluene (polymerization grade)

  • Ethylene gas (polymerization grade)

  • Methanol (acidified with HCl)

  • A high-pressure stainless steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlets.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the polymerization reactor.

    • Heat the reactor under vacuum to remove any moisture and then purge with high-purity argon or nitrogen.

  • Polymerization:

    • Introduce dry, deoxygenated toluene into the reactor.

    • Add the desired amount of MAO solution to the toluene and stir.

    • In a separate vessel, dissolve a precise amount of the zirconocene catalyst in toluene to create a stock solution.

    • Inject the catalyst solution into the reactor to initiate the polymerization.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 15 bar) and maintain a constant temperature (e.g., 70 °C).

    • Continue the polymerization for the desired reaction time (e.g., 15 minutes).

  • Termination and Polymer Isolation:

    • Vent the reactor to release the excess ethylene.

    • Quench the polymerization by adding acidified methanol.

    • Collect the precipitated polyethylene by filtration.

    • Wash the polymer with copious amounts of methanol and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 3: Propylene Homopolymerization

This protocol outlines a typical procedure for the polymerization of propylene.

Materials:

  • bis(2-phenylindenyl)zirconium dichloride

  • Methylaluminoxane (MAO)

  • Liquid propylene

  • Toluene (polymerization grade)

  • Methanol (acidified with HCl)

  • A high-pressure stainless steel reactor.

Procedure:

  • Reactor Setup:

    • Prepare the reactor as described in Protocol 2.

  • Polymerization:

    • Introduce toluene and the desired amount of MAO into the reactor.

    • Add liquid propylene to the reactor.

    • Inject a toluene solution of the zirconocene catalyst to start the polymerization.

    • Maintain the desired temperature and pressure for the specified reaction time.

  • Polymer Recovery:

    • Terminate the reaction by adding acidified methanol.

    • Vent the unreacted propylene.

    • Collect the polypropylene by filtration, wash with methanol, and dry under vacuum.

Protocol 4: Ethylene and 1-Hexene Copolymerization

This protocol provides a method for the copolymerization of ethylene and 1-hexene.

Materials:

  • meso- or rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride

  • Methylaluminoxane (MAO)

  • Toluene or Heptane (polymerization grade)

  • 1-Hexene (polymerization grade)

  • Ethylene gas (polymerization grade)

  • Methanol (acidified with HCl)

  • A high-pressure stainless steel reactor.

Procedure:

  • Reactor Preparation:

    • Prepare the reactor as described in Protocol 2.

  • Copolymerization:

    • Charge the reactor with heptane (25 mL) and the desired amount of 1-hexene.

    • Add the MAO solution.

    • Inject a toluene solution of the zirconocene catalyst.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 15 bar) and maintain a constant temperature (e.g., 70 °C) for the desired time (e.g., 15 minutes).

  • Copolymer Isolation:

    • Terminate the reaction with acidified methanol.

    • Collect the copolymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Quantitative Data

The following tables summarize representative quantitative data from olefin polymerization experiments using this compound based metallocene catalysts.

Table 1: Ethylene/1-Hexene Copolymerization Data [2][3]

Catalyst Isomer1-Hexene (mL)Activity (kg polymer / (g metallocene * h))Mₙ ( kg/mol )MWD (Mₙ/Mₙ)Tₘ (°C)1-Hexene incorp. (mol%)
meso-21.018.074.02.9125.00.9
rac-21.03.0114.22.5125.50.8
meso-23.013.066.12.9119.52.4
rac-23.02.097.42.6120.52.1

Reaction conditions: 25 mL heptane, [Zr]₀ = 10 µM, Al(MAO)/Zr = 1000, T = 70 °C, Ethylene pressure = 15 bar, 15 min. Catalyst 2: [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride

Table 2: Propylene Polymerization Data with bis(2-arylindenyl)zirconocenes [4]

CatalystEthylene in feed (mol%)Productivity (kg PP / (mol Zr * h))Mₙ x 10⁻³ ( g/mol )
bis(2-phenylindenyl)ZrCl₂011,920838
bis(2-phenylindenyl)ZrCl₂3025,5602230
bis(2-(3,5-bis(trifluoromethyl)phenyl)indenyl)ZrCl₂06,000756
bis(2-(3,5-bis(trifluoromethyl)phenyl)indenyl)ZrCl₂1864,5402386

MAO used as cocatalyst.

Table 3: Ethylene/Isoprene Copolymerization Data [5]

Isoprene (mol/L)Activity (10⁶ g/molZr·h)Mₙ (10⁴ g/mol )MWD (Mₙ/Mₙ)Tₘ (°C)Isoprene incorp. (mol%)
0.060.9815.32.4130.20.12
0.230.8513.82.5128.50.25
0.480.7311.52.7125.30.41
0.690.619.82.9122.10.58

Reaction conditions: Catalyst [rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂] 1.25 µmol, Borate [(Ph₃C)B(C₆F₅)₄] 2.5 µmol, TIBA 1000 µmol, pressure = 0.1 MPa, time = 20 min, solvent toluene 50 mL and polymerization temperature 50 °C.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a this compound based metallocene catalyst and its application in olefin polymerization.

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis cluster_polymerization Olefin Polymerization cluster_analysis Polymer Analysis l1 Starting Materials (e.g., 2-indanone, phenyl Grignard) l2 Synthesis of This compound l1->l2 l3 Functionalization and Bridging (for ansa-metallocenes) l2->l3 c1 Lithiation of Ligand l3->c1 Ligand c2 Reaction with ZrCl4 c1->c2 c3 Purification and Characterization c2->c3 p3 Catalyst Injection (Initiation) c3->p3 Catalyst p1 Reactor Setup (Inert atmosphere) p2 Addition of Solvent, Cocatalyst (MAO), and Monomer(s) p1->p2 p2->p3 p4 Polymerization (Controlled T and P) p3->p4 p5 Termination p4->p5 a1 Polymer Isolation and Purification p5->a1 Polymer a2 Characterization (GPC, DSC, NMR) a1->a2 G cluster_activation Catalyst Activation cluster_propagation Chain Propagation cluster_termination Chain Termination cat_pre Metallocene Precatalyst (L₂ZrCl₂) cat_active Active Cationic Catalyst ([L₂Zr-R]⁺) cat_pre->cat_active Alkylation & Ionization cocat Cocatalyst (MAO) cocat->cat_active coord Olefin Coordination cat_active->coord olefin Olefin Monomer olefin->coord insert Insertion coord->insert growing_chain Growing Polymer Chain ([L₂Zr-Polymer]⁺) insert->growing_chain growing_chain->coord Re-coordination beta_hydride β-Hydride Elimination growing_chain->beta_hydride chain_transfer Chain Transfer (to Monomer or Al) growing_chain->chain_transfer dead_polymer Inactive Polymer Chain beta_hydride->dead_polymer chain_transfer->dead_polymer

References

Application Notes and Protocols for Determining the Cytotoxicity of 2-Phenyl-1H-indene using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the cytotoxic effects of 2-Phenyl-1H-indene on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1][2]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[4] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2][4][5]

Materials and Reagents

  • This compound (test compound)

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

This protocol is optimized for adherent cells in a 96-well plate format.

1. Preparation of Reagents

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2][5][6] Vortex or sonicate to ensure it is completely dissolved.[2][5] Sterilize the solution by filtering it through a 0.22 µm filter. Store the MTT solution at -20°C, protected from light.

  • This compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions to the desired final concentrations.

2. Cell Seeding

  • Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells and prepare a single-cell suspension in a complete culture medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6] The optimal seeding density should be determined for each cell line to ensure the cells are in the logarithmic growth phase during the experiment.[3]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[4][6]

3. Compound Treatment

  • Prepare serial dilutions of the this compound stock solution in a serum-free or low-serum culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control group (cells treated with the same concentration of DMSO used to dissolve the compound) and an untreated control group (cells in medium only).[6]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

4. MTT Assay

  • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.

  • Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light.[6][7] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5][6]

5. Data Acquisition

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Presentation

Summarize the quantitative data in a structured table for easy comparison.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)ValueValue100
Concentration 1ValueValueValue
Concentration 2ValueValueValue
Concentration 3ValueValueValue
Concentration 4ValueValueValue
Concentration 5ValueValueValue

Data Analysis

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    Cell Viability (%) = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC₅₀ value , which is the concentration of the compound that inhibits 50% of cell growth. This can be calculated from the dose-response curve.[6]

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells incubate_adhesion Incubate (24h) for Adhesion seed_cells->incubate_adhesion incubate_adhesion->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Cytotoxicity_Pathway cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis Cascade compound This compound ros Reactive Oxygen Species (ROS) Production compound->ros dna_damage DNA Damage compound->dna_damage bax_bak Bax/Bak Activation ros->bax_bak dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by a cytotoxic compound.

References

Application Notes and Protocols for Tubulin Polymerization Assay with 2-Phenyl-1H-indene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, makes them a key target for the development of anticancer agents. Small molecules that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.

2-Phenyl-1H-indene analogs have emerged as a promising class of tubulin polymerization inhibitors. These compounds are designed to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule formation. This application note provides a detailed protocol for assessing the inhibitory effects of this compound analogs on tubulin polymerization using a turbidity-based assay. Additionally, it presents quantitative data on the activity of representative compounds and illustrates the key signaling pathway involved in their mechanism of action.

Data Presentation

The following tables summarize the in vitro activity of representative dihydro-1H-indene analogs, a class of compounds related to this compound, as inhibitors of tubulin polymerization and as antiproliferative agents against various cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by Dihydro-1H-indene Analogs

CompoundTubulin Polymerization IC₅₀ (µM)Reference
12d 3.24[1]
31 11[2]
Combretastatin A-4 (CA-4)~1-3[1][3]
Colchicine~1-3[4]

IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Table 2: Antiproliferative Activity of Dihydro-1H-indene Analogs against Human Cancer Cell Lines

CompoundA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)H22 (Liver) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)
12d 0.0870.0780.0680.028
12e >10>10>10>10
12f 1.251.130.980.56
12g 0.540.490.370.19
CA-4 0.0040.010Not Reported0.032

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data extracted from[1].

Experimental Protocols

A common method to assess the effect of compounds on microtubule formation is the in vitro tubulin polymerization assay. This can be performed by measuring the change in turbidity (light scattering) as tubulin monomers polymerize into microtubules.

Turbidity-Based Tubulin Polymerization Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound analogs on the polymerization of purified tubulin.

Materials:

  • Lyophilized bovine brain tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (100 mM stock in water)

  • Glycerol

  • This compound analogs (and other test compounds) dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4 or Colchicine)

  • Negative control (DMSO)

  • 96-well, half-area, clear bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a 1 M stock of GTP in water.

    • Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of the this compound analogs and control compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference with polymerization.

  • Assay Setup (on ice):

    • In a 96-well plate, add the following to each well:

      • General Tubulin Buffer

      • Test compound dilution (or DMSO for negative control, positive control for positive control wells)

    • Prepare the tubulin polymerization mix by adding GTP to the reconstituted tubulin to a final concentration of 1 mM and glycerol to a final concentration of 10%.

    • Add the tubulin polymerization mix to each well to initiate the reaction. The final tubulin concentration should be between 2-4 mg/mL.

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.

    • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition (relative to the DMSO control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Turbidity-Based Tubulin Polymerization Assay

G cluster_prep Reagent Preparation cluster_setup Assay Setup (on ice) cluster_acq Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare Tubulin, Buffers, GTP, and Test Compounds plate_setup Add Buffer and Compounds to 96-well plate reagent_prep->plate_setup tubulin_mix Prepare Tubulin-GTP-Glycerol Mix plate_setup->tubulin_mix initiate_rxn Add Tubulin Mix to Wells tubulin_mix->initiate_rxn read_plate Incubate at 37°C and Read Absorbance at 340 nm initiate_rxn->read_plate plot_curves Plot Absorbance vs. Time read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway: Apoptosis Induction by Tubulin Polymerization Inhibitors

This compound analogs, by binding to the colchicine site of tubulin, disrupt microtubule dynamics. This leads to a cascade of events culminating in programmed cell death, or apoptosis. The diagram below illustrates this general pathway for colchicine-site inhibitors.

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Pathway drug This compound Analog tubulin α/β-Tubulin Heterodimers drug->tubulin Binds to Colchicine Site mt_disruption Microtubule Disruption tubulin->mt_disruption Inhibits Polymerization mitotic_arrest G2/M Phase Arrest mt_disruption->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) mitotic_arrest->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis pathway induced by tubulin inhibitors.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-Phenyl-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive molecules derived from the 2-phenyl-1H-indene scaffold. The focus is on derivatives exhibiting potent anticancer activity through the inhibition of tubulin polymerization.

Introduction

The 1H-indene scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties. The rigid, bicyclic structure of indene provides a unique framework for the design of novel therapeutic agents. This document details the synthesis of a series of 2,3-dihydro-1H-indene derivatives, showcasing their potent inhibitory effects on cancer cell proliferation and outlining the key signaling pathways involved.

Synthesis of Bioactive Dihydro-1H-indene Derivatives

A general synthetic route for a series of bioactive 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives has been established, demonstrating efficacy as tubulin polymerization inhibitors. The synthesis commences with the cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid to form the key indanone intermediate. This intermediate then undergoes a condensation reaction with various substituted benzaldehydes, followed by two reduction steps to yield the final products.[1]

A variety of methods can be employed for the synthesis of the core indene structure, including rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes and iron(III) chloride-catalyzed reactions of N-benzylic sulfonamides with internal alkynes.[2] Ruthenium-catalyzed ring-closing metathesis of substituted phenols also provides a versatile route to functionalized indenes.[2]

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Condensation cluster_2 Step 3 & 4: Reductions start 3-(3,4,5-trimethoxyphenyl)propanoic acid ppa Polyphosphoric Acid (PPA) 90 °C, 2h start->ppa intermediate1 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one ppa->intermediate1 intermediate1_ref Indenone Intermediate aldehydes Substituted Benzaldehydes KOH, MeOH, rt, overnight intermediate1_ref->aldehydes intermediate2 Chalcone-like Intermediate aldehydes->intermediate2 intermediate2_ref Chalcone-like Intermediate reduction1 1. LiAlH4, AlCl3, THF, 0 °C 2. H2, Pd/C, MeOH, rt, overnight intermediate2_ref->reduction1 final_product Bioactive Dihydro-1H-indene Derivative reduction1->final_product

Caption: Synthetic workflow for dihydro-1H-indene derivatives.

Quantitative Biological Data

The synthesized dihydro-1H-indene derivatives were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the CCK-8 assay.[1]

CompoundA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)H22 (Hepatoma) IC50 (µM)K562 (Leukemia) IC50 (µM)
12d 0.0870.0780.0680.028
12j 0.150.120.110.045
12q 0.210.180.150.062
CA-4 (Control) 0.0020.00180.00150.001

Mechanism of Action: Tubulin Polymerization Inhibition

The lead compound, 12d, was found to exert its potent anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1]

SignalingPathway Indene_Derivative Dihydro-1H-indene Derivative (e.g., 12d) Tubulin Tubulin Dimers Indene_Derivative->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Indene_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of dihydro-1H-indene derivatives.

Experimental Protocols

General Synthesis of Dihydro-1H-indene Derivatives (e.g., 12a-12x)[1]

Step 1: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

  • To 10 mL of polyphosphoric acid (PPA), add 2 g (8.32 mmol) of 3-(3,4,5-trimethoxyphenyl)propanoic acid.

  • Stir the mixture at 90 °C for 2 hours. Monitor the reaction by TLC (petroleum ether/EtOAc, 6:1).

  • Cool the mixture to room temperature and pour it into 200 mL of ice water.

  • Extract the aqueous mixture with EtOAc (3 x 100 mL).

  • Combine the organic layers and wash with 5% aqueous NaHCO3, water, and saturated brine.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo to yield the key intermediate.

Step 2: Synthesis of Chalcone-like Intermediates (10a-10x)

  • To a solution of the indenone intermediate from Step 1 in methanol, add an appropriate substituted benzaldehyde.

  • Add potassium hydroxide (KOH) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the product.

  • Purify the crude product by chromatography.

Step 3 & 4: Synthesis of Final Dihydro-1H-indene Derivatives (12a-12x)

  • To a solution of the chalcone-like intermediate in THF at 0 °C, add AlCl3 and LiAlH4.

  • Stir the reaction for 2-12 hours.

  • Quench the reaction and extract the product.

  • Dissolve the product from the previous step in methanol and add Pd/C catalyst.

  • Hydrogenate the mixture at room temperature overnight.

  • Filter the catalyst and concentrate the filtrate. Purify the residue by chromatography to obtain the final product.

In Vitro Cell Growth Inhibition Assay (CCK-8)[1]

AssayWorkflow Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h for cell adherence Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of test compounds Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 CCK8_Addition Add CCK-8 solution to each well Incubation2->CCK8_Addition Incubation3 Incubate for 1-4h CCK8_Addition->Incubation3 Absorbance_Measurement Measure absorbance at 450 nm Incubation3->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the CCK-8 cell viability assay.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, H22, K562) into 96-well plates at an appropriate density.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized dihydro-1H-indene derivatives.

  • Incubation: Incubate the plates for 48-72 hours.

  • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

These protocols and data provide a solid foundation for researchers interested in the synthesis and biological evaluation of novel anticancer agents based on the this compound scaffold.

References

Application Notes and Protocols: 2-Phenyl-1H-indene as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phenyl-1H-indene is a versatile ligand precursor in organometallic chemistry. Its rigid, planar indenyl core, combined with the steric and electronic influence of the phenyl substituent, makes it a valuable component in the design of transition metal catalysts. The indenyl ligand, being a cyclopentadienyl analogue, can exhibit a "ring-slippage" or "indenyl effect," which can lead to enhanced catalytic activity. This document provides detailed protocols for the synthesis of this compound, its incorporation into an ansa-zirconocene complex, and its application in olefin polymerization.

I. Synthesis of this compound Ligand

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A plausible and common route involves the formation of 2-phenyl-1-indanone, followed by a Grignard reaction and subsequent dehydration.

Experimental Protocol: Synthesis of 2-Phenyl-1-indanone

This protocol is adapted from general procedures for the synthesis of substituted indanones.

Materials:

  • Phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend phenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain phenylacetyl chloride.

  • Friedel-Crafts Acylation: Dissolve the crude phenylacetyl chloride in anhydrous benzene. Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-phenyl-1-indanone can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol follows a standard Grignard reaction with a ketone and subsequent dehydration.

Materials:

  • 2-Phenyl-1-indanone

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Standard glassware for Grignard reaction (oven-dried)

Procedure:

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether. The reaction is initiated by gentle warming. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C and add a solution of 2-phenyl-1-indanone in anhydrous diethyl ether dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and a saturated ammonium chloride solution. Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Dehydration: Remove the solvent under reduced pressure. Dissolve the crude alcohol in a suitable solvent like toluene and add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC. Once complete, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

II. Synthesis of ansa-bis(2-phenyl-1H-indenyl)zirconium Dichloride

Ansa-metallocenes are important catalysts where the two cyclopentadienyl-type ligands are linked by a bridging group. This protocol describes the synthesis of a representative zirconocene complex.

Experimental Protocol: Synthesis of the Bridged Ligand

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware for air-sensitive chemistry

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C and add a stoichiometric amount of n-BuLi dropwise. Stir the mixture at this temperature for 1 hour and then allow it to warm to room temperature.

  • In a separate Schlenk flask, dissolve 0.5 equivalents of 1,2-dibromoethane in anhydrous THF.

  • Slowly add the lithium salt of this compound to the 1,2-dibromoethane solution at room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude bridged ligand, 1,2-bis(2-phenyl-1H-inden-1-yl)ethane.

  • Purify the ligand by column chromatography or recrystallization.

Experimental Protocol: Complexation with Zirconium

Materials:

  • 1,2-bis(2-phenyl-1H-inden-1-yl)ethane

  • n-Butyllithium (n-BuLi) in hexanes

  • Zirconium tetrachloride (ZrCl₄)

  • Anhydrous toluene and THF

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, dissolve the bridged ligand in anhydrous toluene.

  • Cool the solution to -78 °C and add two equivalents of n-BuLi dropwise. Allow the mixture to warm to room temperature and stir for several hours to form the dilithium salt.

  • In a separate Schlenk flask, suspend ZrCl₄ in anhydrous toluene.

  • Slowly add the solution of the dilithium salt to the ZrCl₄ suspension at room temperature.

  • Stir the reaction mixture overnight.

  • Filter the reaction mixture to remove lithium chloride.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude ansa-bis(2-phenyl-1H-indenyl)zirconium dichloride.

  • The product can be purified by recrystallization from a suitable solvent system like toluene/hexane.

III. Application in Olefin Polymerization

Ansa-zirconocene complexes based on substituted indenyl ligands are highly active catalysts for olefin polymerization when activated with a cocatalyst such as methylaluminoxane (MAO). The following is a general protocol for ethylene and propylene polymerization.

Experimental Protocol: Olefin Polymerization

Materials:

  • ansa-bis(2-phenyl-1H-indenyl)zirconium dichloride

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity ethylene or propylene gas

  • Anhydrous toluene

  • Polymerization reactor (e.g., a Parr reactor) equipped with temperature and pressure controls

  • Methanol

  • Hydrochloric acid (dilute)

Procedure:

  • Reactor Preparation: Thoroughly dry the polymerization reactor and purge with an inert gas (e.g., argon or nitrogen).

  • Catalyst Injection: Introduce a specific volume of anhydrous toluene into the reactor. Add the MAO solution via syringe.

  • In a separate glovebox, prepare a solution of the zirconocene complex in toluene.

  • Inject the catalyst solution into the reactor to initiate the polymerization.

  • Polymerization: Pressurize the reactor with ethylene or propylene gas to the desired pressure and maintain a constant temperature.

  • Allow the polymerization to proceed for a set period.

  • Termination: Vent the reactor and quench the reaction by adding methanol containing a small amount of hydrochloric acid.

  • Polymer Isolation: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven to a constant weight.

IV. Data Presentation

The catalytic performance of ansa-zirconocene complexes is highly dependent on the ligand framework and polymerization conditions. The following tables summarize representative data for the polymerization of ethylene and propylene using ansa-bis(indenyl)zirconium dichloride systems, which are analogous to the this compound derivative.

Table 1: Ethylene Polymerization Performance of a Representative ansa-bis(indenyl)zirconium Dichloride Catalyst System

EntryPrecatalystTemperature (°C)[MAO]/[Zr]Polymer Yield (g)Productivity (kg PE / (mol Zr * h))Mₙ ( g/mol )MWD (Mₙ/Mₙ)
1rac-[Me₂Si(Ind)₂]ZrCl₂20500010.54200150,0002.1
2rac-[Me₂Si(Ind)₂]ZrCl₂60500015.26080120,0002.3
3meso-[Me₂Si(Ind)₂]ZrCl₂2050005.1204080,0002.5
4meso-[Me₂Si(Ind)₂]ZrCl₂6050008.9356065,0002.6

Data is representative and adapted from analogous systems for illustrative purposes.

Table 2: Propylene Polymerization Performance of a Representative ansa-bis(indenyl)zirconium Dichloride Catalyst System

| Entry | Precatalyst | Temperature (°C) | [MAO]/[Zr] | Polymer Yield (g) | Productivity (kg PP / (mol Zr * h)) | Mₙ ( g/mol ) | Isotacticity (%mmmm) | |:---:|:---|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | rac-[Me₂Si(Ind)₂]ZrCl₂ | 20 | 5000 | 8.8 | 3520 | 250,000 | 95 | | 2 | rac-[Me₂Si(Ind)₂]ZrCl₂ | 60 | 5000 | 12.3 | 4920 | 180,000 | 92 | | 3 | meso-[Me₂Si(Ind)₂]ZrCl₂ | 20 | 5000 | 2.4 | 960 | 50,000 | Atactic | | 4 | meso-[Me₂Si(Ind)₂]ZrCl₂ | 60 | 5000 | 4.1 | 1640 | 40,000 | Atactic |

Data is representative and adapted from analogous systems for illustrative purposes.

V. Visualizations

The following diagrams illustrate the chemical structures and workflows described in these application notes.

Ligand_Synthesis PA Phenylacetic Acid PC Phenylacetyl Chloride PA->PC SOCl₂ PI 2-Phenyl-1-indanone PC->PI Benzene, AlCl₃

Synthetic route to 2-phenyl-1-indanone.

Indene_Synthesis PI 2-Phenyl-1-indanone Alc Intermediate Alcohol PI->Alc PhMgBr Ind This compound Alc->Ind H⁺, Δ

Conversion of 2-phenyl-1-indanone to this compound.

Complex_Synthesis_Workflow cluster_ligand Ligand Preparation cluster_complex Complexation L1 This compound L2 1,2-bis(2-phenylindenyl)ethane L1->L2 1. n-BuLi 2. 1,2-Dibromoethane C1 ansa-bis(2-phenylindenyl) zirconium dichloride L2->C1 1. 2 n-BuLi 2. ZrCl₄

Workflow for the synthesis of the ansa-zirconocene complex.

Polymerization_Cycle Catalyst [Zr]-Cl Active_Catalyst [Zr]-Polymer⁺ Catalyst->Active_Catalyst Activation (MAO) Olefin_Complex Olefin Coordination Active_Catalyst->Olefin_Complex Olefin Insertion Migratory Insertion Olefin_Complex->Insertion Chain_Growth Growing Polymer Chain Insertion->Chain_Growth Chain_Growth->Olefin_Complex Olefin

Simplified catalytic cycle for olefin polymerization.

Application Note: Analysis of Cell Cycle Arrest Induced by 2-Phenyl-1H-indene Derivatives Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted 1H-indene derivatives represent a class of compounds with potential anticancer properties. Recent studies have shown that certain dihydro-1H-indene derivatives can act as potent tubulin polymerization inhibitors by binding to the colchicine site on tubulin. This mechanism of action disrupts microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the cell cycle effects of a representative 2-Phenyl-1H-indene derivative using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells into the various phases of the cell cycle:

  • G0/G1 Phase: Cells with a diploid (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication and possess a tetraploid (4N) DNA content prior to cell division.

By treating cells with a compound of interest, such as a this compound derivative, and subsequently analyzing the DNA content with flow cytometry, it is possible to quantify the percentage of cells in each phase of the cell cycle and determine if the compound induces cell cycle arrest at a specific checkpoint.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of a this compound derivative on the cell cycle distribution of a cancer cell line after 24 hours of treatment.

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)055.2 ± 2.525.1 ± 1.819.7 ± 2.1
This compound Derivative0.148.9 ± 3.120.5 ± 2.030.6 ± 2.9
This compound Derivative0.535.7 ± 2.815.3 ± 1.549.0 ± 3.5
This compound Derivative1.020.1 ± 1.910.2 ± 1.269.7 ± 4.2

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., K562, A549, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • Flow cytometry tubes

Protocol for Cell Treatment and Preparation
  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells: Aspirate the medium, wash once with PBS, and add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at this stage for several weeks.

Protocol for Propidium Iodide Staining and Flow Cytometry
  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully aspirate the ethanol.

  • Rehydration: Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes.

  • Staining: Aspirate the PBS and resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use a low flow rate for better resolution.

Data Analysis

  • Use the flow cytometry analysis software to gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.

  • Generate a histogram of the PI fluorescence intensity (DNA content).

  • Use a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of the treated samples to the vehicle control to determine the effect of the this compound derivative.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_staining_analysis Staining and Analysis cell_seeding Seed Cells in 6-well Plates treatment Treat with this compound Derivative cell_seeding->treatment harvesting Harvest Cells treatment->harvesting washing_pbs Wash with PBS harvesting->washing_pbs fixation Fix with 70% Ethanol washing_pbs->fixation washing_fixed Wash Fixed Cells fixation->washing_fixed pi_staining Stain with Propidium Iodide/RNase A washing_fixed->pi_staining flow_cytometry Analyze on Flow Cytometer pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

signaling_pathway cluster_drug_target Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle_arrest Cell Cycle Arrest cluster_apoptosis Apoptosis drug This compound Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Disruption of Microtubule Dynamics inhibition->disruption spindle_defect Mitotic Spindle Defect disruption->spindle_defect g2m_arrest G2/M Phase Cell Cycle Arrest spindle_defect->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed signaling pathway for this compound derivative-induced G2/M arrest.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenyl-1H-indene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenyl-1H-indene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the duration and at the temperature specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Catalyst Inactivity: The catalyst may be deactivated by impurities in the reagents or solvents. Ensure all materials are pure and dry. For metal-catalyzed reactions (e.g., Rh(I), FeCl3), consider using freshly opened or properly stored catalysts.[1]

    • Inefficient Reagent Stoichiometry: Verify the molar ratios of your reactants and catalysts. An excess or deficit of a key reagent can halt the reaction prematurely.

  • Side Reactions:

    • Polymerization: Indene and its derivatives can be prone to polymerization, especially under acidic conditions or at elevated temperatures.[2] It is crucial to control the reaction temperature and quench the reaction promptly once complete.

    • Formation of Isomers: Depending on the precursors, isomeric products may form. The choice of catalyst and reaction conditions can significantly influence regioselectivity.[1][3]

    • Oxidation: Indenes can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.

  • Product Degradation:

    • Harsh Work-up Conditions: Strong acidic or basic conditions during the work-up can potentially degrade the product. Use mild conditions where possible and minimize the exposure time.

    • Purification Issues: this compound can be sensitive to prolonged exposure to silica gel during column chromatography. Consider using a less acidic stationary phase or minimizing the purification time.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common challenge. Besides the desired this compound, other spots on the TLC could represent:

  • Unreacted Starting Materials: If the reaction has not gone to completion.

  • Reaction Intermediates: Some multi-step syntheses may have stable intermediates.

  • Polymerized Product: This often appears as a streak or a spot at the baseline of the TLC plate.[2]

  • Isomeric Indenes: Depending on the symmetry of the alkyne used, different regioisomers can be formed. For instance, in a rhodium-catalyzed reaction with an unsymmetrical alkyne, regioselectivity is influenced by the steric nature of the substituents.[1][3]

  • Oxidized Byproducts: Such as indenones, if the reaction was exposed to air.

To identify these byproducts, techniques like LC-MS or NMR spectroscopy of the crude mixture can be employed.

Q3: What is the most effective method for purifying this compound?

A3: The primary method for purifying this compound is flash column chromatography using silica gel.[4]

  • Solvent System: A non-polar/polar solvent system is typically used. A common choice is a gradient of ethyl acetate in hexane or petroleum ether.

  • Minimizing Degradation: To avoid potential degradation on silica, it is advisable to use a short column, run the chromatography quickly, and consider neutralizing the silica gel with a small amount of triethylamine in the eluent if the product is found to be particularly sensitive.

  • Alternative Methods: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[4] For liquid products that are thermally stable, vacuum distillation can be considered.[5]

Q4: Can I use a different catalyst than the one specified in the literature?

A4: While many protocols specify a particular catalyst, other catalysts may also be effective, sometimes with different outcomes in terms of yield and selectivity.

  • For instance, various Lewis acids like TiCl4 have been used to promote intramolecular Friedel-Crafts type cyclizations to form indene derivatives.[6]

  • Iron(III) chloride (FeCl3) has been shown to be a cost-effective catalyst for the reaction of N-benzylic sulfonamides with alkynes to yield indenes.[1]

  • Gold(I) catalysts have been employed for high-yielding indene synthesis through Csp3-H activation.[7]

When substituting a catalyst, it is crucial to start with small-scale trial reactions to optimize conditions such as temperature, solvent, and reaction time.

Quantitative Data

The choice of synthetic method can significantly impact the yield and purity of the final product. Below are tables summarizing quantitative data from different catalytic systems for the synthesis of substituted indenes.

Table 1: Yields for FeCl3-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes

N-Benzylic Sulfonamide Substituent Alkyne Product Substituents Yield (%)
4-Me Ph-C≡C-Ph 1,2-diphenyl-5-methyl-1H-indene 83
4-MeO Ph-C≡C-Ph 1,2-diphenyl-5-methoxy-1H-indene 81
4-Cl Ph-C≡C-Ph 5-chloro-1,2-diphenyl-1H-indene 75
H Et-C≡C-Et 1,2-diethyl-1H-indene 72
H Ph-C≡C-CO2Et 1-phenyl-2-(ethoxycarbonyl)-1H-indene 78

Data synthesized from information presented in Liu, C.-R., et al. (2010). Org. Lett., 12(17), 3832–3835.[3]

Table 2: Regioselectivity in Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acid and Unsymmetrical Alkynes

R1 in R1-C≡C-R2 R2 in R1-C≡C-R2 Major Regioisomer Regioisomeric Ratio
Ph Me 1-phenyl-2-methyl-1H-indene >95:5
Ph n-Bu 1-phenyl-2-n-butyl-1H-indene >95:5
t-Bu Me 1-tert-butyl-2-methyl-1H-indene >95:5
SiMe3 Ph 1-phenyl-2-trimethylsilyl-1H-indene No desired product

Data synthesized from information presented in Miyamoto, M., et al. (2008). Org. Lett., 10(14), 2975–2978.[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound derivatives.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-1H-indene via Nickel-Catalyzed Cross-Coupling

This protocol describes a specific example of a nickel-catalyzed synthesis of a this compound derivative.[4]

Materials:

  • o-Bromobenzyl zinc bromide solution

  • 1-ethynyl-4-methoxybenzene

  • Ni(PPh3)2I2 (Nickel(II) bis(triphenylphosphine)iodide)

  • Dichloromethane (CH2Cl2), anhydrous

  • Ethyl acetate

  • Aqueous HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Na2SO4

  • Silica gel for flash chromatography

Procedure:

  • To a degassed, refluxing solution of 1-ethynyl-4-methoxybenzene (1.0 mmol, 1.0 equiv) and Ni(PPh3)2I2 (0.1 mmol, 0.1 equiv) in 8 ml of CH2Cl2, add o-bromobenzyl zinc bromide (3.5 mmol, 3.5 equiv) in 3.5 ml of CH2Cl2.

  • Stir the reaction mixture at 313 K (40 °C) for 6 hours.

  • Cool the solution to room temperature.

  • Dilute the resultant solution with 50 ml of ethyl acetate.

  • Wash the organic layer with 10 ml of aqueous HCl solution, followed by saturated NaCl solution.

  • Back-extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the final product.[4]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

G start_end start_end process process decision decision output output issue issue A Start: Reaction Setup (Reagents + Solvent + Catalyst) B Reaction under defined conditions (Time, Temp, Atm.) A->B C Monitor Progress (TLC) B->C D Reaction Complete? C->D D->B No E Work-up (Quenching, Extraction) D->E Yes F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G H Pure this compound G->H

Caption: General experimental workflow for this compound synthesis.

G issue issue cause cause solution solution A Problem: Low Yield B1 Incomplete Reaction? A->B1 B2 Side Reactions? A->B2 B3 Product Loss? A->B3 C1 Check Reaction Time/Temp B1->C1 D1 Optimize Catalyst/Reagents B1->D1 E1 Increase Time/Temp Monitor via TLC C1->E1 F1 Use Fresh Catalyst Verify Stoichiometry D1->F1 C2 Polymerization B2->C2 D2 Oxidation B2->D2 E2 Control Temperature Minimize Reaction Time C2->E2 F2 Use Inert Atmosphere (N2/Ar) D2->F2 C3 Harsh Work-up B3->C3 D3 Degradation on Silica B3->D3 E3 Use Mild Acid/Base Minimize Exposure C3->E3 F3 Use Neutralized Silica Run Chromatography Quickly D3->F3

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Phenyl-1H-indene from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials, residual solvents, and side products formed during the synthesis. Specific to indene derivatives, two major types of impurities are frequently observed:

  • Isomeric Impurities: Depending on the synthetic route and reaction conditions (e.g., presence of acid or base), the double bond in the five-membered ring can migrate, leading to the formation of isomers such as 3-Phenyl-1H-indene.

  • Oxidation Products: Indene compounds can be susceptible to air oxidation, especially at the allylic positions, which may lead to the formation of colored byproducts, causing a yellow or brownish discoloration of the product.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The two most effective techniques are:

  • Flash Column Chromatography: This is highly effective for separating this compound from impurities with different polarities, such as starting materials and more polar side products.

  • Recrystallization: This technique is ideal for removing minor impurities from a relatively crude product, yielding a highly pure crystalline solid.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities. The desired product will appear as a single spot with a specific retention factor (Rf) value under a UV lamp.

Q4: My purified this compound is a yellow oil/solid instead of a white solid. What is the cause and how can I fix it?

A4: A yellow or brownish color typically indicates the presence of oxidation byproducts. To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified product at low temperatures, protected from light. If your product is already discolored, column chromatography can often remove these colored impurities.

Troubleshooting Guides

Flash Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation (Overlapping Spots on TLC) Inappropriate solvent system (eluent).Optimize the mobile phase polarity using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 weight ratio of silica gel to the crude product.
Streaking of the Compound on the TLC/Column The compound is interacting with the acidic silica gel, potentially causing isomerization or degradation.Consider using deactivated (base-washed) silica gel or alumina (neutral or basic) as the stationary phase. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can also help.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent for loading. Dry loading the sample adsorbed onto a small amount of silica gel is also a good practice.
Compound is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
Product Does Not Crystallize The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound.
An inappropriate solvent was used.Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common systems for nonpolar compounds include ethanol/water or dichloromethane/hexane.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool more slowly. Using a seed crystal of the pure compound can also induce proper crystallization.
Impurities are inhibiting crystallization.If the product is highly impure, a preliminary purification by column chromatography may be necessary before recrystallization.
Low Recovery of Purified Product Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has cooled to room temperature and then in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Column Chromatography Purification Data

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane/Ethyl Acetate Gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate)
Typical Loading 1 g crude product per 50-100 g silica gel
Expected Yield 80-95%
Purity Before Variable (e.g., 70-90%)
Purity After ≥98% (by NMR)

Table 2: Recrystallization Purification Data

ParameterValue
Solvent System Ethanol/Water or Dichloromethane/Hexane
Initial Purity ≥90%
Expected Yield 70-85%
Purity After ≥99% (by NMR)
Appearance White crystalline solid

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A common mobile phase for this compound is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.

  • Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. For a non-polar compound like this compound, a binary solvent system such as ethanol and water is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent in which it is more soluble (e.g., ethanol) until it is fully dissolved.

  • Inducing Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Crystal Formation: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound tlc TLC Analysis start->tlc decision_purity Purity Assessment tlc->decision_purity high_purity High Purity (>90%) decision_purity->high_purity High low_purity Low Purity (<90%) decision_purity->low_purity Low recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography decision_recrystallization Successful? recrystallization->decision_recrystallization decision_chromatography Successful? column_chromatography->decision_chromatography pure_product Pure this compound (≥98%) decision_recrystallization->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, seeding) decision_recrystallization->troubleshoot_recrystallization No decision_chromatography->pure_product Yes troubleshoot_chromatography Troubleshoot Chromatography (e.g., adjust eluent, change stationary phase) decision_chromatography->troubleshoot_chromatography No troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: A logical workflow for troubleshooting the purification of this compound.

troubleshooting low yield in 2-Phenyl-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenyl-1H-indene. Tailored for researchers, scientists, and drug development professionals, this resource aims to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A1: A widely employed and dependable method for synthesizing this compound is a two-step process. This typically involves the intramolecular Friedel-Crafts acylation of a suitable precursor to form 2-phenyl-1-indanone, followed by reduction of the ketone to the corresponding alcohol (2-phenyl-1-indanol), and subsequent acid-catalyzed dehydration to yield the final product.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Several parameters are crucial for maximizing the yield of this compound. In the Friedel-Crafts acylation step, the choice and stoichiometry of the Lewis acid catalyst are critical. For the reduction step, the selection of the reducing agent and reaction temperature can influence the outcome. In the final dehydration step, the choice of acid catalyst, reaction temperature, and removal of water are key to driving the reaction to completion and minimizing side reactions.

Q3: I am observing a mixture of isomers in my final product. What could be the cause?

A3: The formation of isomers, specifically the migration of the double bond to form 1-phenyl-1H-indene, is a common issue.[1] This isomerization can be catalyzed by acidic conditions, which are present during the dehydration step. Prolonged reaction times or high temperatures during dehydration can exacerbate this problem. The use of milder dehydration conditions or purification on a neutral stationary phase can help minimize the formation of the undesired isomer.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. It is important to carefully monitor the fractions using thin-layer chromatography (TLC) to separate the desired product from any unreacted starting materials, the intermediate alcohol, and isomeric byproducts.

Troubleshooting Guides

Low Yield in 2-Phenyl-1-indanone Synthesis (Friedel-Crafts Acylation)
Symptom Possible Cause Troubleshooting Action
Low conversion of starting material Inactive or insufficient Lewis acid catalyst.Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, PPA). Ensure the correct stoichiometric amount is used.
Low reaction temperature or short reaction time.Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.
Formation of multiple byproducts Reaction temperature is too high, leading to side reactions.Perform the reaction at a lower temperature to improve selectivity.
Incorrect starting material or impurities present.Verify the identity and purity of the starting 3-phenylpropanoic acid or its acid chloride.
Low Yield in 2-Phenyl-1-indanol Synthesis (Reduction)
Symptom Possible Cause Troubleshooting Action
Incomplete reduction of the ketone Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., NaBH₄).
Low reaction temperature.While the reaction is often performed at low temperatures initially, allowing it to warm to room temperature can ensure completion.
Formation of side products Over-reduction or side reactions.This is less common with NaBH₄, but ensure the reaction is quenched properly once the starting material is consumed.
Low Yield in this compound Synthesis (Dehydration)
Symptom Possible Cause Troubleshooting Action
Incomplete dehydration of the alcohol Inefficient water removal.Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
Weak acid catalyst or insufficient amount.Use a stronger acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or increase the catalyst loading.
Formation of a significant amount of the 1-phenyl-1H-indene isomer Prolonged reaction time or high temperature.Monitor the reaction closely by TLC and stop it as soon as the starting alcohol is consumed. Use the lowest effective temperature.
Acidic workup or purification conditions.Neutralize the reaction mixture before workup. Use a neutral purification method like column chromatography on neutral silica gel.
Polymerization of the product Strong acidic conditions and high temperature.Use a milder acid catalyst and lower the reaction temperature. Consider adding a radical inhibitor if polymerization is suspected.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound during the dehydration of 2-phenyl-1-indanol.

Catalyst Temperature (°C) Reaction Time (h) Yield (%) Notes
p-Toluenesulfonic acid804~85Good yield with moderate conditions.
Sulfuric acid (conc.)1002~75Faster reaction but may lead to more side products and isomerization.
Amberlyst-15110 (Toluene, reflux)6~90Heterogeneous catalyst, easy to remove, good yield.
No Catalyst15024<10Dehydration is very slow without a catalyst.

Note: The yields presented are approximate and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Synthesis of 2-Phenyl-1-indanone

This protocol describes the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add polyphosphoric acid (PPA) (10 eq by weight to the starting acid).

  • Reaction: Heat the PPA to 80-90°C with stirring. Slowly add 3-phenylpropanoic acid (1 eq) to the hot PPA.

  • Monitoring: The reaction mixture will become homogeneous and the color will darken. Monitor the reaction progress by TLC (e.g., 80:20 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude 2-phenyl-1-indanone can be further purified by recrystallization from ethanol.

Synthesis of this compound

This protocol describes the reduction of 2-phenyl-1-indanone followed by dehydration of the resulting alcohol.

Step 1: Reduction of 2-Phenyl-1-indanone

  • Preparation: In a round-bottom flask, dissolve 2-phenyl-1-indanone (1 eq) in methanol or ethanol at room temperature.

  • Reaction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise with stirring.[2]

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the ketone by TLC.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-phenyl-1-indanol.

Step 2: Dehydration of 2-Phenyl-1-indanol

  • Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 2-phenyl-1-indanol from the previous step, toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the alcohol and the formation of the indene product. The reaction is typically complete in 2-6 hours.

  • Work-up: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound.

Visualizations

reaction_pathway 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid 2-Phenyl-1-indanone 2-Phenyl-1-indanone 3-Phenylpropanoic Acid->2-Phenyl-1-indanone PPA, Δ 2-Phenyl-1-indanol 2-Phenyl-1-indanol 2-Phenyl-1-indanone->2-Phenyl-1-indanol NaBH4, MeOH This compound This compound 2-Phenyl-1-indanol->this compound p-TSA, Toluene, Δ

Caption: Synthetic pathway to this compound.

troubleshooting_workflow start Low Yield of this compound check_step Identify the problematic step: - Acylation - Reduction - Dehydration start->check_step acylation_issues Acylation Problems: - Inactive catalyst - Low temperature - Impure starting material check_step->acylation_issues Acylation reduction_issues Reduction Problems: - Insufficient reducing agent - Incomplete reaction check_step->reduction_issues Reduction dehydration_issues Dehydration Problems: - Incomplete water removal - Isomerization - Polymerization check_step->dehydration_issues Dehydration solution Implement specific troubleshooting actions based on the identified issue. acylation_issues->solution reduction_issues->solution dehydration_issues->solution

Caption: Troubleshooting workflow for low yield.

References

improving regioselectivity in 2-Phenyl-1H-indene functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-Phenyl-1H-indene. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what makes controlling regioselectivity challenging?

The this compound scaffold presents several potential sites for functionalization. The primary sites on the indene core are the C1 and C3 positions of the five-membered ring. The reactivity is governed by the indenyl anion, a resonance-stabilized carbanion with nucleophilic character at both C1 and C3. This dual reactivity is the principal challenge, often leading to mixtures of regioisomers. Functionalization can also be directed to the ortho, meta, or para positions of the C2-phenyl ring through C-H activation strategies.

Q2: What key factors influence regioselectivity in the functionalization of the indene core?

Regioselectivity between the C1 and C3 positions is a classic case of kinetic versus thermodynamic control.[1]

  • Kinetic Control: Reactions run at lower temperatures often favor the faster-forming product, which is typically the C1-substituted isomer.[1]

  • Thermodynamic Control: Higher temperatures and longer reaction times allow the reaction to equilibrate, favoring the more stable C3-substituted isomer. The stability of the 3-substituted product arises from the more substituted double bond within the five-membered ring.[1]

  • Catalyst and Ligand System: In transition metal-catalyzed reactions, such as Heck couplings, the choice of ligand is crucial. Bulky ligands can sterically hinder one position, thereby directing the reaction to the other.[2]

  • Additives and Bases: The choice of base or additive can dramatically switch regioselectivity. For instance, in palladium-catalyzed Heck reactions of indene, the addition of potassium phenolate (KOPh) can completely switch the selectivity from β-arylation to α-arylation.[3]

Q3: How can C-H functionalization be selectively directed to the C2-phenyl ring?

Achieving regioselectivity on the phenyl ring typically requires a directing group strategy.[4] A directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (usually ortho).[5] Recent advancements include the use of transient directing groups, which are formed in situ and eliminated in the catalytic cycle, avoiding the need for extra installation and removal steps.[4][6][7]

Troubleshooting Guides

Problem 1: My palladium-catalyzed arylation of this compound yields a mixture of α (C3) and β (C1) isomers.

This is a common issue stemming from the competitive reactivity of the C1 and C3 positions. The following steps can help favor the desired isomer.

Possible Causes & Solutions:

CauseSuggested SolutionRationale
Suboptimal Ligand Screen different phosphine ligands. For Heck reactions, bulky, electron-rich dialkylphosphine ligands like XPhos have shown efficacy.[2][3] The choice of ligand can increase the influence of electronic factors in determining regioselectivity.[2]The ligand's steric and electronic properties directly influence the transition state energy for insertion at the α versus β position.
Reaction Conditions Favoring Mixture To favor the α-product (C3) , introduce an additive like potassium phenolate (KOPh).[3] To favor the β-product (C1) , run the reaction without the phenolate additive.Additives can alter the active catalytic species. DFT calculations suggest that a trans-complex of phenolate XPhosP(Ar)(OPh) is the active species for selective α-arylation.[3]
Temperature Not Optimized Systematically vary the reaction temperature. Higher temperatures may favor the thermodynamically more stable C3 isomer, while lower temperatures may favor the kinetically controlled C1 isomer.Allows for distinguishing between kinetic and thermodynamic control regimes.[1]

Problem 2: My C-H activation reaction on the C2-phenyl ring is non-selective, producing a mixture of ortho, meta, and para products.

This indicates a lack of control over the site of C-H activation. The most robust solution involves substrate modification or advanced catalytic systems.

Possible Causes & Solutions:

CauseSuggested SolutionRationale
No Directing Group Introduce a directing group (e.g., picolinamide, sulfonate) onto the indene scaffold that can coordinate with the transition metal catalyst (e.g., Pd, Rh, Ru).[8][9]The directing group physically positions the catalyst to activate a specific, typically ortho, C-H bond, overriding the inherent reactivity of the arene.
Wrong Catalyst System for Desired Position For meta-selective C-H functionalization, which is more challenging, specialized directing groups and catalytic systems are required. Recent methods have utilized synergistic photoredox and palladium catalysis for meta-oxygenation.[10]Standard directing group strategies are overwhelmingly ortho-selective. Achieving meta or para selectivity requires overcoming this strong electronic and steric preference.
Inefficient Catalyst-Directing Group Interaction Ensure the chosen solvent and reaction conditions are compatible with the formation of the key metallacyclic intermediate.The coordination between the directing group and the metal is a critical step that can be influenced by the reaction environment.

// Node Definitions start [label="Poor Regioselectivity\n(Mixture of Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="diamond"];

check_position [label="Where is the mixture?\nIndene Core (C1/C3) or Phenyl Ring (o/m/p)?", fillcolor="#FBBC05", fontcolor="#202124"];

// Indene Core Path indene_cause [label="Cause: Kinetic vs. Thermodynamic Control | Ligand/Additive Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; indene_sol_temp [label="Solution: Modify Temperature\nLow T → Kinetic (C1)\nHigh T → Thermodynamic (C3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; indene_sol_ligand [label="Solution: Screen Ligands\n(e.g., bulky phosphines like XPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; indene_sol_additive [label="Solution: Use Additives\n(e.g., KOPh for α-selectivity in Heck)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Phenyl Ring Path phenyl_cause [label="Cause: Lack of Directional Control in C-H Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; phenyl_sol_dg [label="Solution: Introduce Directing Group (DG)\n(e.g., Pyridine, Sulfonate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; phenyl_sol_tdg [label="Solution: Use Transient Directing Group (TDG) Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_position [color="#5F6368"];

check_position -> indene_cause [label="Indene Core", color="#5F6368"]; indene_cause -> indene_sol_temp [color="#5F6368"]; indene_cause -> indene_sol_ligand [color="#5F6368"]; indene_cause -> indene_sol_additive [color="#5F6368"];

check_position -> phenyl_cause [label="Phenyl Ring", color="#5F6368"]; phenyl_cause -> phenyl_sol_dg [color="#5F6368"]; phenyl_cause -> phenyl_sol_tdg [color="#5F6368"]; } }

Caption: Troubleshooting workflow for addressing poor regioselectivity.

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Selective Heck Arylation of Indene

This protocol is adapted from literature procedures demonstrating a switch of regioselectivity using a phenolate ligand additive.[3]

Reagents & Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phenolate (KOPh)

  • Indene (or this compound)

  • Aryl halide (e.g., 4-iodotoluene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk flask and standard Schlenk line techniques

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation: In a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous 1,4-dioxane to a Schlenk flask. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add Cs₂CO₃ (2.0 equiv.), potassium phenolate (KOPh, 2.2 equiv.), the aryl halide (1.0 equiv.), and this compound (1.5 equiv.).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and place it under a positive pressure of nitrogen. Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired α-arylated product.

// Node Definitions start [label="Start", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="1. Catalyst Pre-formation\n(Pd(OAc)₂, XPhos in Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Add Reagents\n(Substrate, Aryl Halide, Cs₂CO₃, KOPh)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Heat Under N₂\n(120 °C, 12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="4. Monitor by TLC/GC-MS", fillcolor="#FBBC05", fontcolor="#202124", shape="diamond"]; workup [label="5. Work-up\n(Filter, Extract, Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="6. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End\n(Isolated α-Product)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> catalyst [color="#5F6368"]; catalyst -> setup [color="#5F6368"]; setup -> reaction [color="#5F6368"]; reaction -> monitor [color="#5F6368"]; monitor -> workup [label="Complete", color="#5F6368"]; monitor -> reaction [label="Incomplete", color="#EA4335"]; workup -> purify [color="#5F6368"]; purify -> end [color="#5F6368"]; } }

Caption: Experimental workflow for α-selective Heck arylation.

References

Technical Support Center: Synthesis of 2-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Phenyl-1H-indene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products. Two primary synthetic routes are covered: the Grignard reaction of 1-indanone with phenylmagnesium bromide followed by dehydration, and the aldol condensation of an appropriate benzaldehyde and phenylacetic acid derivative.

Issue 1: Presence of a Non-polar Impurity with a Similar Retention Factor (Rf) to the Product in the Grignard Route

Question: After performing the Grignard reaction between 1-indanone and phenylmagnesium bromide and subsequent work-up, I observe a significant non-polar impurity in my crude product, which is difficult to separate from this compound by column chromatography. What is this impurity and how can I minimize its formation?

Answer:

This common impurity is likely biphenyl .

Root Cause: Biphenyl is formed via the coupling of the phenylmagnesium bromide Grignard reagent with unreacted bromobenzene, a reaction often referred to as Wurtz-type coupling. The formation of this side product is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[1]

Troubleshooting and Resolution:

  • Control Reaction Temperature: Maintain a low and consistent temperature during the formation of the Grignard reagent. The reaction is exothermic, so slow, dropwise addition of bromobenzene to the magnesium turnings in anhydrous ether is crucial.

  • High-Quality Magnesium: Use fresh, high-quality magnesium turnings. An oxide layer on the magnesium can hinder the Grignard formation and lead to an accumulation of unreacted bromobenzene.

  • Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the bromobenzene. A small crystal of iodine can be used to activate the magnesium surface.

  • Purification: While challenging due to similar polarities, careful column chromatography using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) can help in separating biphenyl from the desired product.[2] A biphenyl column may offer superior separation for aromatic compounds.[3] Alternatively, recrystallization from a suitable solvent like ethanol may be effective.

Issue 2: Formation of a High Molecular Weight Byproduct During Acid-Catalyzed Dehydration

Question: During the acid-catalyzed dehydration of the intermediate alcohol (1-phenyl-indan-1-ol) to form this compound, I am observing a significant amount of a higher molecular weight, less soluble byproduct. What is this compound and how can I avoid it?

Answer:

The high molecular weight byproduct is likely di-indanyl ether .

Root Cause: The formation of an ether is a common side reaction during the acid-catalyzed dehydration of alcohols.[4][5] It occurs via an intermolecular SN2 reaction where an alcohol molecule attacks the protonated alcohol of another molecule. This process competes with the desired intramolecular elimination (dehydration) that forms the alkene.

Troubleshooting and Resolution:

  • Reaction Temperature: Higher temperatures generally favor the elimination reaction (formation of this compound) over the substitution reaction (ether formation).[6] Carefully increasing the reaction temperature during dehydration can improve the yield of the desired product.

  • Choice of Acid Catalyst: The strength and concentration of the acid catalyst can influence the product distribution. While strong acids are needed for dehydration, overly harsh conditions can promote polymerization and other side reactions. Using a milder, solid-supported acid catalyst might offer better selectivity.

  • Reaction Time: Prolonged reaction times can lead to the formation of heavy byproducts and polymerization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 3: Isomerization of the Desired Product

Question: My final product appears to be a mixture of isomers, with a significant portion being an isomer other than the desired this compound. What is the likely isomeric impurity and how can I control its formation?

Answer:

The isomeric impurity is most likely 3-Phenyl-1H-indene .

Root Cause: this compound can isomerize to the more thermodynamically stable 3-Phenyl-1H-indene, especially under acidic conditions or upon heating. This is because the double bond in the 3-phenyl isomer is in conjugation with the phenyl ring, leading to greater stability.

Troubleshooting and Resolution:

  • Neutralize Promptly: After the acid-catalyzed dehydration step, it is crucial to neutralize the reaction mixture promptly to prevent prolonged exposure to acidic conditions that can promote isomerization.

  • Mild Work-up: Employ a mild work-up procedure, avoiding excessive heat.

  • Purification Conditions: During purification, such as distillation or chromatography, avoid high temperatures for extended periods.

Issue 4: Self-Condensation in the Aldol Route

Question: I am attempting to synthesize this compound via an aldol condensation, but I am getting a complex mixture of products, suggesting self-condensation. How can I prevent this?

Answer:

Self-condensation is a common issue in aldol reactions, particularly when using a reactant with enolizable alpha-protons, such as phenylacetaldehyde.

Root Cause: The enolizable alpha-protons of phenylacetaldehyde can be abstracted by the base, leading to the formation of an enolate that can then react with another molecule of phenylacetaldehyde, resulting in self-condensation products.[7]

Troubleshooting and Resolution:

  • Choice of Reactants: A crossed aldol condensation strategy is often more effective. Instead of using phenylacetaldehyde directly, consider reacting a non-enolizable aldehyde (like benzaldehyde) with a reagent that can provide the equivalent of a phenylacetyl anion.

  • Reaction Conditions: Slowly add the enolizable component to the non-enolizable aldehyde in the presence of the base. This keeps the concentration of the enolizable species low, minimizing self-condensation.

  • Base Selection: The choice of base and reaction temperature can influence the extent of self-condensation. Experiment with different bases (e.g., NaOH, KOH, LDA) and temperature conditions to optimize the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound I can expect from the Grignard synthesis route?

A1: The yield can vary significantly depending on the reaction conditions and the purity of the reagents. Yields can range from moderate to good, often in the range of 50-80%, assuming side reactions are well-controlled.

Q2: How can I confirm the presence of biphenyl in my product mixture?

A2: Biphenyl can often be detected by TLC as a spot with a high Rf value, close to that of the solvent front in non-polar eluents. For definitive identification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The 1H NMR spectrum of biphenyl will show characteristic aromatic proton signals.

Q3: What is the best way to purify the final this compound product?

A3: A combination of techniques is often necessary.

  • Column Chromatography: This is effective for separating the desired product from more polar or significantly less polar impurities. A silica gel column with a hexane/ethyl acetate gradient is a common choice.[2]

  • Recrystallization: This is a powerful technique for removing minor impurities and obtaining a highly pure crystalline product. Ethanol is a commonly used solvent for the recrystallization of similar compounds.[7][8][9][10] The choice of solvent should be optimized based on the solubility of the product and impurities.

Q4: Can this compound dimerize? If so, under what conditions?

A4: Yes, indene and its derivatives can undergo dimerization, particularly in the presence of acid catalysts or upon exposure to heat and light.[11] This can lead to the formation of various dimeric structures. To minimize dimerization, it is advisable to store the purified this compound in a cool, dark place and avoid contact with acidic substances.

Quantitative Data Summary

The following table summarizes the potential side products and factors influencing their formation. Please note that the exact yields can vary based on specific experimental conditions.

Synthetic RouteSide ProductFactors Favoring FormationTypical Yield Range (if available)
Grignard Reaction BiphenylHigh concentration of bromobenzene, high reaction temperature.[1]Can be a major impurity if not controlled.
Di-indanyl etherLower reaction temperatures during dehydration, prolonged reaction times.[4][12]Varies with catalyst and conditions.
3-Phenyl-1H-indeneAcidic conditions, heat.Dependent on the extent of isomerization.
Aldol Condensation Self-condensation productsHigh concentration of the enolizable aldehyde/ketone.Can be significant if not controlled.
General Dimerization productsAcidic conditions, heat, light.[11]Generally minor but can increase with improper storage or purification.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Grignard Reaction

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 1-Indanone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve 1-indanone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Dehydration: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenyl-indan-1-ol. This intermediate can be dehydrated by refluxing in a solution containing an acid catalyst (e.g., p-toluenesulfonic acid in toluene) with a Dean-Stark trap to remove water.

  • Purification: After completion of the dehydration (monitored by TLC), wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system, followed by recrystallization from ethanol.

Key Experiment 2: Synthesis of this compound via Aldol Condensation

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the flask.

  • Addition of Phenylacetic Acid Derivative: Slowly add a phenylacetic acid derivative (e.g., phenylacetonitrile or an ester of phenylacetic acid) to the reaction mixture at a controlled temperature.

  • Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography and/or recrystallization.

Visualizations

Side_Product_Formation cluster_grignard Grignard Route cluster_aldol Aldol Route 1-Indanone 1-Indanone Grignard_Reaction Grignard Reaction 1-Indanone->Grignard_Reaction PhMgBr PhMgBr PhMgBr->Grignard_Reaction Biphenyl Biphenyl PhMgBr->Biphenyl Self-coupling 1-Phenyl-indan-1-ol 1-Phenyl-indan-1-ol Grignard_Reaction->1-Phenyl-indan-1-ol Dehydration Dehydration (Acid, Heat) 1-Phenyl-indan-1-ol->Dehydration Di-indanyl_ether Di-indanyl ether 1-Phenyl-indan-1-ol->Di-indanyl_ether Intermolecular Reaction This compound This compound Dehydration->this compound 3-Phenyl-1H-indene 3-Phenyl-1H-indene This compound->3-Phenyl-1H-indene Isomerization Benzaldehyde Benzaldehyde Aldol_Condensation Aldol Condensation (Base) Benzaldehyde->Aldol_Condensation Phenylacetaldehyde_equiv Phenylacetaldehyde Equivalent Phenylacetaldehyde_equiv->Aldol_Condensation Self_Condensation Self-condensation Product Phenylacetaldehyde_equiv->Self_Condensation Self-reaction Aldol_Product Aldol Adduct Aldol_Condensation->Aldol_Product Dehydration_Aldol Dehydration Aldol_Product->Dehydration_Aldol 2-Phenyl-1H-indene_Aldol This compound Dehydration_Aldol->2-Phenyl-1H-indene_Aldol

Caption: Synthetic pathways and potential side products in the synthesis of this compound.

Troubleshooting_Logic Start Start Crude_Product_Analysis Analyze Crude Product (TLC, NMR, etc.) Start->Crude_Product_Analysis Impurity_Detected Impurity Detected? Crude_Product_Analysis->Impurity_Detected Identify_Impurity Identify Impurity (Spectroscopy, Rf) Impurity_Detected->Identify_Impurity Yes Pure_Product Pure this compound Impurity_Detected->Pure_Product No Biphenyl Biphenyl? Identify_Impurity->Biphenyl Ether_Dimer Ether/Dimer? Biphenyl->Ether_Dimer No Optimize_Grignard Optimize Grignard: - Lower Temperature - Slow Addition Biphenyl->Optimize_Grignard Yes Isomer Isomer? Ether_Dimer->Isomer No Optimize_Dehydration Optimize Dehydration: - Higher Temperature - Shorter Time Ether_Dimer->Optimize_Dehydration Yes Control_Acidity_Heat Control Acidity & Heat: - Neutralize Promptly - Mild Work-up Isomer->Control_Acidity_Heat Yes Purify Purify Product (Column Chromatography, Recrystallization) Isomer->Purify No Optimize_Grignard->Purify Optimize_Dehydration->Purify Control_Acidity_Heat->Purify Purify->Pure_Product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Rh-Catalyzed Indene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst poisoning in Rh-catalyzed indene synthesis.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during Rh-catalyzed indene synthesis, with a focus on catalyst poisoning.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps Recommended Action
Catalyst Poisoning by Impurities Impurities in reagents or solvents (e.g., sulfur compounds, water, coordinating solvents) can deactivate the rhodium catalyst.- Purify all solvents and reagents before use. Refer to the Experimental Protocols section for detailed purification procedures.- Use fresh, high-purity starting materials.
Ligand Degradation Phosphine ligands are susceptible to oxidation to phosphine oxides, which can reduce catalyst activity.- Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled and degassed solvents.
Inactive Catalyst Precursor The rhodium precursor may be old or improperly stored, leading to the formation of inactive species.- Use a fresh batch of the rhodium precursor.- Store rhodium compounds under an inert atmosphere and in a desiccator.
Suboptimal Reaction Conditions Incorrect temperature, pressure, or reaction time can lead to low yields.- Re-verify all reaction parameters against the established protocol.- Optimize reaction conditions (e.g., temperature, concentration) for your specific substrate.
Problem 2: Inconsistent Reaction Results
Possible Cause Troubleshooting Steps Recommended Action
Variable Purity of Starting Materials Batch-to-batch variations in the purity of reagents or solvents can lead to inconsistent outcomes.- Standardize the purification protocol for all reagents and solvents.- Perform quality control checks on incoming materials.
Atmospheric Contamination Small leaks in the reaction setup can introduce oxygen or moisture, leading to catalyst deactivation.- Carefully check all glassware and connections for leaks.- Use a well-sealed reaction vessel and maintain a positive pressure of inert gas.
Cross-Contamination Residual impurities in glassware from previous reactions can poison the catalyst.- Implement a rigorous glassware cleaning protocol.- Consider using dedicated glassware for sensitive catalytic reactions.
Problem 3: Formation of Unexpected Side Products
Possible Cause Troubleshooting Steps Recommended Action
Catalyst Speciation Changes The active catalytic species may be in equilibrium with other, less selective rhodium complexes. The solvent can play a key role in the formation of different catalytic species.[1]- Screen different non-coordinating solvents.- Adjust the ligand-to-metal ratio to favor the desired active species.
Substrate Isomerization or Decomposition The reaction conditions may be too harsh, leading to undesired side reactions of the starting materials or products.- Lower the reaction temperature.- Reduce the reaction time and monitor the reaction progress closely by TLC or GC/MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in Rh-catalyzed indene synthesis?

A1: Common poisons for rhodium catalysts include sulfur compounds (e.g., thiophenes, thiols), carbon monoxide, halides, and compounds with strongly coordinating heteroatoms like nitrogen and phosphorus.[2][3] Water and oxygen can also lead to catalyst deactivation through the formation of inactive rhodium species or oxidation of phosphine ligands.

Q2: How can I tell if my catalyst has been poisoned?

A2: A significant drop in reaction rate or a complete lack of product formation are strong indicators of catalyst poisoning. A color change in the reaction mixture, such as the formation of a black precipitate (indicative of rhodium black), can also signal catalyst decomposition.

Q3: Is it possible to regenerate a poisoned rhodium catalyst?

A3: Yes, in some cases, catalyst regeneration is possible. The appropriate method depends on the nature of the poison. For deactivation due to ligand oxidation, treatment with a reducing agent might be effective. For poisoning by strongly coordinating species, treatment with an acid or a chelating agent may be necessary to remove the poison. A general procedure for regenerating a deactivated rhodium catalyst involves oxidation of the catalyst system, removal of phosphine oxidation products, and subsequent regeneration by syngas treatment and addition of fresh phosphine ligands.[4] Refer to the Experimental Protocols section for a detailed regeneration procedure.

Q4: What is the role of the phosphine ligand, and how does its degradation affect the reaction?

A4: Phosphine ligands are crucial for stabilizing the rhodium center and tuning its electronic and steric properties, which in turn influences the catalyst's activity and selectivity.[5] The most common degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide, especially in the presence of trace air or peroxides.[6] This oxidation alters the electronic properties of the ligand and can lead to the formation of less active or inactive catalyst species, thereby reducing the reaction yield.

Q5: How critical is the purity of solvents and reagents?

A5: It is extremely critical. Many commercially available reagents and solvents contain impurities that can act as catalyst poisons. For example, technical-grade solvents may contain sulfur compounds or water. Therefore, rigorous purification of all solvents and reagents before use is essential for obtaining reproducible and high-yielding results.

Data Presentation

The following table summarizes the quantitative impact of common poisons on the performance of Rh-catalyzed reactions. While specific data for indene synthesis is limited, these examples from related C-H activation and hydroformylation reactions illustrate the detrimental effects of these impurities.

PoisonCatalyst SystemReaction TypeConcentration of PoisonEffect on Yield/Turnover Number (TON)
Thiophene (Sulfur) RhH(CO)₂(PPh₃)₂Hydroformylation of 1-hexeneNot specifiedDecreased catalytic activity.[7]
Water Ru-based catalystOlefin Metathesis100 ppm (0.01% v/v)~60% drop in yield.
Phosphine Oxide Rh(I) complexesHydrophosphinylation of alkynesNot applicable (formed in situ)Can inhibit catalytic activity depending on the ligand structure.[8]

Experimental Protocols

Protocol 1: General Procedure for Rh(III)-Catalyzed Synthesis of Substituted Indenes

This protocol is adapted from the Rh(III)-catalyzed [3+2] annulation of cyclic ketimines and alkynyl chlorides.[9]

  • Reagent and Solvent Purification:

    • Solvents (e.g., 1,2-dichloroethane, toluene): Dry by refluxing over CaH₂ for 4 hours, then distill under an inert atmosphere.

    • Liquid Reagents: Purify by distillation under reduced pressure.

    • Solid Reagents: Recrystallize from an appropriate solvent.

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add the rhodium precursor (e.g., [Cp*RhCl₂]₂, 2.5 mol%), copper acetate (100 mol%), and a magnetic stir bar.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the cyclic ketimine (1.0 equiv) and the alkynyl chloride (1.2 equiv) under a positive flow of inert gas.

    • Add the anhydrous, degassed solvent (to achieve a 0.1 M concentration of the ketimine) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 8 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Regeneration of a Deactivated Rhodium Catalyst

This protocol is a general guideline based on procedures for regenerating rhodium hydroformylation catalysts.[10]

  • Oxidation of the Deactivated Catalyst:

    • Transfer the deactivated catalyst solution to a suitable flask.

    • If the reaction solvent is volatile, it may be removed under reduced pressure and replaced with a higher-boiling solvent like toluene.

    • In the presence of at least one mole of an aldehyde per mole of rhodium, bubble a gentle stream of air or an oxygen/nitrogen mixture through the solution at a temperature below the boiling point of the aldehyde.

    • Monitor the color of the solution. The regeneration is often complete when the color changes from dark brown or black to a light straw color.

  • Removal of Phosphine Oxides:

    • Cool the solution to room temperature.

    • If a precipitate (phosphine oxides) has formed, remove it by filtration.

    • Alternatively, perform a liquid-liquid extraction with deoxygenated water to remove water-soluble phosphine oxides.

  • Reactivation of the Rhodium Center:

    • Transfer the organic phase containing the rhodium species to a pressure vessel.

    • Charge the vessel with syngas (a mixture of CO and H₂) to a desired pressure and heat to an appropriate temperature (e.g., 100 °C) for several hours.

  • Re-addition of Ligand:

    • After cooling and venting the vessel, add a fresh portion of the phosphine ligand to restore the desired ligand-to-rhodium ratio.

    • The regenerated catalyst solution is now ready for use in a new reaction.

Visualizations

Troubleshooting_Workflow Start Start: Low or No Reaction Yield CheckPurity Check Purity of Reagents and Solvents Start->CheckPurity Impure Impure? CheckPurity->Impure CheckAtmosphere Verify Inert Atmosphere Leak Leak Suspected? CheckAtmosphere->Leak CheckCatalyst Assess Catalyst Precursor Quality OldCatalyst Old/Improperly Stored? CheckCatalyst->OldCatalyst CheckConditions Review Reaction Conditions IncorrectParams Parameters Incorrect? CheckConditions->IncorrectParams Impure->CheckAtmosphere No Purify Action: Purify Reagents/Solvents Impure->Purify Yes Leak->CheckCatalyst No FixSetup Action: Check for Leaks, Purge System Leak->FixSetup Yes OldCatalyst->CheckConditions No NewCatalyst Action: Use Fresh Catalyst Precursor OldCatalyst->NewCatalyst Yes CorrectParams Action: Adjust and Verify Conditions IncorrectParams->CorrectParams Yes Poisoned Catalyst Poisoned? IncorrectParams->Poisoned No Purify->CheckAtmosphere FixSetup->CheckCatalyst NewCatalyst->CheckConditions End End: Problem Resolved CorrectParams->End Regenerate Consider Catalyst Regeneration Regenerate->End Poisoned->Regenerate Yes Poisoned->End No, consult further literature Catalyst_Poisoning_Pathway ActiveCatalyst Active Rh(III) Catalyst [RhL_n] InactiveComplex Inactive Rh-Poison Complex ActiveCatalyst->InactiveComplex Coordination DeactivatedComplex Deactivated Catalyst (e.g., due to ligand degradation) ActiveCatalyst->DeactivatedComplex Reaction SolventAdduct Inactive Solvent Adduct ActiveCatalyst->SolventAdduct Coordination Poisons Poisons (Sulfur, Water, etc.) Poisons->InactiveComplex LigandOxidation Ligand Oxidation (e.g., PPh₃ -> OPPh₃) LigandOxidation->DeactivatedComplex CoordinatingSolvents Coordinating Solvents CoordinatingSolvents->SolventAdduct

References

degradation pathways of 2-Phenyl-1H-indene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenyl-1H-indene under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.

Issue 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Degradation of Starting Material: this compound is susceptible to degradation, particularly dimerization or polymerization, in the presence of strong acids.- Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions. - Use a Milder Acid: If the reaction chemistry allows, consider using a weaker Brønsted or Lewis acid. - Slow Addition of Acid: Add the acidic reagent dropwise to the reaction mixture to control the initial exothermic reaction and prevent localized high concentrations of acid. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed to avoid product degradation.
Incorrect Stoichiometry: An excess of acid can promote degradation pathways.- Optimize Acid Concentration: Titrate the amount of acid used to find the optimal concentration that promotes the desired reaction without causing significant degradation.
Solvent Effects: The choice of solvent can influence the stability of intermediates and the rate of degradation.- Solvent Screening: Experiment with different solvents to find one that favors the desired reaction pathway over degradation. Aprotic solvents may sometimes suppress protonation-initiated degradation.

Issue 2: Formation of a Complex Mixture of Byproducts

Possible Cause Suggested Solution
Dimerization and Oligomerization: Under acidic conditions, the double bond of this compound can be protonated, leading to a carbocation intermediate that can attack another molecule of the starting material, initiating dimerization and polymerization.[1][2]- Reduce Reactant Concentration: Lowering the concentration of this compound can disfavor bimolecular side reactions like dimerization. - Employ Protective Groups: If applicable to your synthesis, consider protecting functional groups that may be sensitive to acid.
Isomerization: Acid can catalyze the isomerization of the double bond in the indene ring system.- Control Reaction Time: Shorter reaction times can minimize the extent of isomerization. - Buffer the Reaction Mixture: In some cases, a buffered acidic solution can maintain a specific pH and reduce unwanted side reactions.
Charring or Tar Formation: Highly acidic conditions and elevated temperatures can lead to extensive decomposition and the formation of insoluble, tarry materials.- Strict Temperature Control: Maintain a consistent and low reaction temperature. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to charring.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway for this compound in the presence of acid is believed to be acid-catalyzed dimerization and potentially oligomerization. The reaction is initiated by the protonation of the C1-C2 double bond to form a resonance-stabilized carbocation. This electrophilic intermediate can then attack the electron-rich double bond of another this compound molecule. Subsequent deprotonation yields a dimeric product. This process can continue to form trimers and higher oligomers.[1][2]

Q2: What analytical techniques are best for monitoring the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantitatively monitoring the disappearance of the starting material and the appearance of degradation products. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress. For structural elucidation of degradation products, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q3: Are there any specific acids that are known to cause more significant degradation?

A3: Strong Brønsted acids like sulfuric acid and strong Lewis acids like boron trifluoride have been shown to promote the dimerization of the parent compound, indene, and are likely to cause significant degradation of this compound.[2] Milder acidic conditions should be explored whenever possible.

Q4: Can the phenyl substituent at the C2 position influence the degradation pathway?

A4: Yes, the phenyl group at the C2 position can influence the stability of the carbocation intermediate formed upon protonation. The electron-donating nature of the phenyl group can stabilize the adjacent carbocation, potentially increasing the rate of dimerization compared to unsubstituted indene.

Data Presentation

Table 1: Example Data Table for Monitoring Degradation of this compound

Experiment IDAcid UsedAcid Conc. (M)Temperature (°C)Time (h)% this compound RemainingMajor Degradation Product(s) (by HPLC area %)
EXP-001HCl1251
EXP-002H2SO41251
EXP-003TFA1251
EXP-004HCl0.1251

Experimental Protocols

General Protocol for an Acid-Catalyzed Reaction of this compound

This protocol provides a general framework. Specific quantities, temperatures, and times should be optimized for your particular reaction.

  • Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Acid Addition: Slowly add the acidic reagent (e.g., a solution of HCl in diethyl ether, or a Lewis acid like BF3·OEt2) dropwise to the stirred solution over a period of 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the reaction is complete (or when significant degradation is observed), quench the reaction by adding a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the desired product from any degradation products.

  • Characterization: Characterize the purified product and any isolated byproducts by NMR, MS, and IR spectroscopy.

Visualizations

DegradationPathway cluster_start Initiation cluster_propagation Propagation cluster_termination Termination cluster_oligomerization Further Degradation Indene This compound Carbocation Resonance-Stabilized Carbocation Indene->Carbocation Protonation H+ H+ H+->Indene DimerCarbocation Dimeric Carbocation Carbocation->DimerCarbocation Electrophilic Attack Indene2 This compound Indene2->DimerCarbocation Dimer Dimer Product DimerCarbocation->Dimer Deprotonation H_out H+ DimerCarbocation->H_out Oligomers Oligomers/ Polymers DimerCarbocation->Oligomers Further Reaction

Caption: Proposed degradation pathway of this compound under acidic conditions.

ExperimentalWorkflow start Start setup Dissolve this compound in anhydrous solvent start->setup cool Cool reaction to target temperature (e.g., 0 °C) setup->cool add_acid Slowly add acidic reagent cool->add_acid monitor Monitor reaction by TLC or HPLC add_acid->monitor quench Quench with weak base monitor->quench Reaction complete or significant degradation workup Aqueous Workup & Extraction quench->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product(s) (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for reactions with this compound in acid.

References

Technical Support Center: Scale-Up of 2-Phenyl-1H-indene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Phenyl-1H-indene. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the challenges encountered during the production of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: A prevalent and scalable method for synthesizing this compound involves a two-step process. The first step is the Grignard reaction between 2-indanone and a phenylmagnesium halide (e.g., phenylmagnesium bromide). The resulting intermediate, 2-phenyl-1-indanol, is then subjected to acid-catalyzed dehydration to yield the final product.[1] This route is often favored due to the availability of starting materials and the robustness of the reactions. Another approach involves the palladium-catalyzed Suzuki coupling and subsequent ruthenium-catalyzed ring-closing metathesis, which offers good functional group tolerance and scalability.[2]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up of this compound synthesis, particularly via the Grignard route, include:

  • Exothermic Reactions: Both the Grignard reaction and the acid-catalyzed dehydration can be highly exothermic.[3] Poor heat dissipation at a larger scale can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous increase in temperature and pressure.[3]

  • Flammable Solvents: The use of flammable solvents like diethyl ether or tetrahydrofuran (THF) in the Grignard step poses a significant fire and explosion risk, especially at larger volumes.

  • Handling of Reagents: Phenylmagnesium halides are moisture-sensitive and can react violently with water. Strong acids used in the dehydration step are corrosive and require careful handling.

Q3: How can the formation of byproducts be minimized during scale-up?

A3: Minimizing byproducts is crucial for achieving high purity and yield. Key strategies include:

  • Strict Moisture Control: In the Grignard step, ensure all glassware, solvents, and reagents are anhydrous to prevent the quenching of the Grignard reagent and the formation of biphenyl.

  • Temperature Control: Maintaining the optimal temperature for each reaction step is critical. Overheating during dehydration can lead to the formation of undesired isomers or polymerization products.

  • Controlled Addition of Reagents: Slow, controlled addition of the Grignard reagent to the 2-indanone solution can help manage the exotherm and reduce the formation of side products.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: While column chromatography is common in the lab, it is often impractical and costly for large-scale production.[4] The preferred methods for industrial-scale purification of this compound, which is a solid, are:

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[4][5][6][7] Selecting an appropriate solvent system is key to obtaining high purity crystals.

  • Melt Crystallization: For compounds with suitable melting points, this technique can be a highly effective purification method.

  • Distillation: If the compound is thermally stable, vacuum distillation can be used for purification.[4]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low conversion of 2-indanone Inactive Grignard reagent due to moisture contamination.Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration and adjust the stoichiometry accordingly.
Formation of significant biphenyl byproduct Wurtz coupling of the Grignard reagent with unreacted aryl halide.Ensure slow addition of the aryl halide during the Grignard reagent preparation. Maintain a slight excess of magnesium.
Incomplete dehydration of 2-phenyl-1-indanol Insufficient acid catalyst or reaction time.Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction progress by TLC or HPLC.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Product loss during workup and purification Product remains in the aqueous layer during extraction.Check the pH of the aqueous layer and adjust if necessary. Perform multiple extractions with an appropriate organic solvent.
Inefficient crystallization.Screen different solvents or solvent mixtures for recrystallization. Ensure slow cooling to promote the formation of pure crystals.[5][7]
Impure Product
Symptom Possible Cause Troubleshooting Steps
Presence of unreacted 2-indanone Incomplete Grignard reaction.See "Low conversion of 2-indanone" in the Low Yield section.
Presence of 2-phenyl-1-indanol Incomplete dehydration.See "Incomplete dehydration of 2-phenyl-1-indanol" in the Low Yield section.
Formation of isomeric byproducts Isomerization of the double bond during dehydration.Use a milder acid catalyst or optimize the reaction temperature and time.
Discoloration of the final product Presence of trace impurities or degradation products.Treat the crude product with activated carbon before crystallization. Ensure the product is stored under an inert atmosphere and protected from light.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Hypothetical)

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Grignard Reaction
2-Indanone10 g1 kg
Phenylmagnesium bromide (1 M in THF)83 mL8.3 L
Solvent (Anhydrous THF)200 mL20 L
Reaction Temperature0 °C to room temp.0 °C to 25 °C (with cooling)
Typical Yield of 2-phenyl-1-indanol85-95%80-90%
Dehydration
2-phenyl-1-indanol~15 g~1.5 kg
Acid Catalyst (e.g., p-TSA)0.5 g50 g
Solvent (Toluene)150 mL15 L
Reaction Temperature80-110 °C90-110 °C (with careful monitoring)
Typical Yield of this compound90-98%88-95%
Overall Yield 76-93%70-85%

Experimental Protocols

Detailed Methodology for the Scalable Synthesis of this compound

Step 1: Synthesis of 2-phenyl-1-indanol (Grignard Reaction)

  • Preparation: All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe is charged with a solution of 2-indanone in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: The solution is cooled to 0 °C using an ice bath. Phenylmagnesium bromide (1 M solution in THF) is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-phenyl-1-indanol.

Step 2: Synthesis of this compound (Dehydration)

  • Reaction Setup: The crude 2-phenyl-1-indanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TSA) is added to the solution.

  • Reaction: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Visualizations

Synthesis_Pathway 2-Indanone 2-Indanone 2-Phenyl-1-indanol 2-Phenyl-1-indanol 2-Indanone->2-Phenyl-1-indanol Grignard Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->2-Phenyl-1-indanol Biphenyl Biphenyl Phenylmagnesium Bromide->Biphenyl Side Reaction This compound This compound 2-Phenyl-1-indanol->this compound Acid-Catalyzed Dehydration Isomeric Byproducts Isomeric Byproducts This compound->Isomeric Byproducts Side Reaction

Caption: Synthetic pathway for this compound with potential side reactions.

Troubleshooting_Workflow start Low Yield of This compound check_grignard Check Grignard Step: - Incomplete conversion? - Biphenyl formation? start->check_grignard check_dehydration Check Dehydration Step: - Incomplete conversion? check_grignard->check_dehydration No improve_grignard Improve Grignard: - Use anhydrous conditions - Titrate Grignard reagent - Control temperature check_grignard->improve_grignard Yes check_workup Check Workup/ Purification: - Product loss? check_dehydration->check_workup No improve_dehydration Improve Dehydration: - Increase catalyst/time - Increase temperature check_dehydration->improve_dehydration Yes improve_workup Improve Workup: - Optimize extraction - Optimize crystallization check_workup->improve_workup Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: 2-Phenyl-1H-indene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of 2-Phenyl-1H-indene to prevent unwanted polymerization. By following these recommendations, you can ensure the stability and purity of your compound for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to polymerization?

A1: this compound, like other indene derivatives, contains a reactive double bond within its five-membered ring. This structural feature makes it prone to addition polymerization, a process that can be initiated by several factors including heat, light, exposure to air (oxygen), and the presence of acid or radical initiators.[1] Uncontrolled polymerization can lead to the formation of undesirable oligomers and polymers, compromising the purity and effectiveness of the compound in subsequent reactions.

Q2: What are the ideal storage conditions to prevent the polymerization of this compound?

A2: To minimize the risk of polymerization during storage, this compound should be stored in a cool, dark environment.[1] The recommended storage temperature is between 2-8°C.[1] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[1]

Q3: What are polymerization inhibitors and why are they used?

A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers like this compound to prevent spontaneous polymerization. They function by scavenging free radicals, which are key initiators of the polymerization process.[2] Common inhibitors for unsaturated hydrocarbons include phenolic compounds such as 4-tert-butylcatechol (TBC), hydroquinone (HQ), and hydroquinone monomethyl ether (MEHQ).[2] It is important to note that many phenolic inhibitors require the presence of a small amount of oxygen to be effective.[2][3][4]

Q4: My this compound has developed a yellow or brown color. What does this indicate?

A4: A change in color to yellow or brown suggests that the this compound has begun to oxidize and potentially form oligomers.[2] While the compound may still be usable for some applications, for sensitive experiments, it is advisable to purify it to remove these impurities.

Q5: How can I remove the polymerization inhibitor before my experiment?

A5: It is often necessary to remove the inhibitor immediately before using this compound in a reaction. Common methods include:

  • Column Chromatography: Passing the compound through a column packed with activated basic alumina is effective for removing phenolic inhibitors like TBC.[2]

  • Aqueous Wash: Washing the compound with an aqueous sodium hydroxide (NaOH) solution in a separatory funnel can also remove phenolic inhibitors.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Viscosity of the this compound has increased, or solids have formed during storage. Polymerization has occurred due to improper storage conditions (e.g., exposure to heat, light, or air).Confirm the presence of polymer using the protocol below. If polymerization is confirmed, the material may need to be discarded. Review and improve storage procedures to prevent future occurrences.
The reaction mixture containing this compound becomes viscous or solidifies unexpectedly. 1. Incompatible reagents (e.g., strong acids, oxidizing agents) are present. 2. Peroxide impurities in solvents are acting as radical initiators. 3. The reaction temperature is too high.1. Verify the compatibility of all reagents with this compound. 2. Use freshly distilled or peroxide-free solvents. 3. Consider lowering the reaction temperature.
Polymerization occurs even with the presence of an inhibitor. The inhibitor may have been consumed over time or is not effective under the specific experimental conditions.If the compound has been stored for an extended period, the inhibitor may be depleted. For reactions at elevated temperatures, a more robust inhibitor might be necessary if it does not interfere with the desired reaction.

Quantitative Data Summary

The following table summarizes common polymerization inhibitors used for indene and related unsaturated hydrocarbons, along with their typical concentrations. Note that the optimal inhibitor and concentration may vary depending on the specific storage duration and conditions.

Inhibitor Chemical Class Typical Concentration (ppm) Key Characteristics
4-tert-Butylcatechol (TBC)Phenolic10 - 100Effective for storage and transport; requires oxygen to function.[2]
Hydroquinone (HQ)Phenolic50 - 200A versatile, general-purpose inhibitor that also requires oxygen.[2][4]
Hydroquinone Monomethyl Ether (MEHQ)Phenolic50 - 200Effective at ambient temperatures in the presence of oxygen.[2]
Butylated Hydroxytoluene (BHT)Phenolic100 - 500Acts as an antioxidant to inhibit free-radical polymerization.[2]

Experimental Protocols

Protocol 1: Removal of 4-tert-Butylcatechol (TBC) Inhibitor Using an Alumina Column

Objective: To remove the phenolic inhibitor from this compound prior to its use in a chemical reaction.

Materials:

  • This compound containing TBC inhibitor

  • Activated basic alumina (Brockmann I)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Clean, dry collection flask

  • Inert gas supply (Nitrogen or Argon), optional

Procedure:

  • Secure the chromatography column in a vertical position.

  • Place a small plug of glass wool at the bottom of the column or use a column with a fritted disc to retain the stationary phase.

  • Dry-pack the column with activated basic alumina. The amount of alumina will depend on the quantity of this compound to be purified (a general guideline is a 5-10 cm bed of alumina for 50-100 mL of the compound).[2]

  • Gently tap the column to ensure the alumina is packed evenly.

  • If desired, flush the column with an inert gas.

  • Carefully add the this compound to the top of the alumina bed.

  • Allow the compound to percolate through the alumina under gravity, collecting the purified, inhibitor-free product in the collection flask.

  • For highly sensitive reactions, this purification should be performed immediately before use. The purified compound should be stored under an inert atmosphere and at a low temperature for short durations.

Protocol 2: Quantification of Polymer Formation in this compound

Objective: To determine if and to what extent polymerization has occurred in a sample of this compound.

Materials:

  • This compound sample to be tested

  • Methanol (or another suitable non-solvent for the polymer)

  • Vial or small beaker

  • Pre-weighed filter paper

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Accurately weigh a sample of the this compound into a vial.

  • Add a significant excess of a non-solvent, such as methanol (e.g., 10 mL), to the vial.[1] If a polymer has formed, it will precipitate as a solid.

  • Filter the mixture through the pre-weighed filter paper.

  • Wash the collected precipitate with additional methanol to remove any remaining monomer.

  • Dry the filter paper with the collected polymer in a vacuum oven at a low temperature until a constant weight is achieved.

  • Calculate the weight of the dried polymer.

  • Determine the weight percentage of the polymer in the original sample.

Diagrams

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Start: Polymerization Suspected check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Light Protected? start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Procedures improper_storage->correct_storage Yes check_inhibitor Check Inhibitor Status: - Was inhibitor present? - Age of compound? improper_storage->check_inhibitor No correct_storage->check_inhibitor inhibitor_depleted Inhibitor Likely Depleted check_inhibitor->inhibitor_depleted consider_repurification Consider Repurification or Use Fresh Stock inhibitor_depleted->consider_repurification Yes quantify_polymer Quantify Polymer Content (Protocol 2) inhibitor_depleted->quantify_polymer No consider_repurification->quantify_polymer polymer_present Polymer Present? quantify_polymer->polymer_present discard Discard and Use Fresh Stock polymer_present->discard Yes (High %) use_as_is Use As-Is or Purify (if polymer content is low) polymer_present->use_as_is No / Low %

Caption: Troubleshooting workflow for unwanted this compound polymerization.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Phenyl-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenyl-1H-indene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the synthesis of this compound derivatives?

A1: Low yields can arise from several factors. It is crucial to ensure that all reagents and solvents are pure and anhydrous, as many catalytic systems are sensitive to moisture. Inadequate temperature control can lead to the formation of side products. For catalytic reactions, verify that the catalyst has not degraded and is used at the correct loading percentage. Reaction time is also a critical parameter; monitoring the reaction's progress with techniques like TLC or LC-MS is recommended to identify the optimal endpoint and prevent product decomposition from extended reaction times. Additionally, significant product loss can occur during the workup and purification stages. Optimizing extraction and chromatography methods is essential to minimize these losses.[1]

Q2: How can I improve the regioselectivity of my reaction to obtain the desired this compound isomer?

A2: Poor regioselectivity is a common challenge. The outcome is often determined by the steric and electronic properties of the substituents on the starting materials. For instance, in rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acids with alkynes, the steric nature of the alkyne substituents influences regioselectivity, with bulky groups favoring the formation of a specific regioisomer.[1][2] Similarly, in iron(III) chloride-catalyzed reactions, high regioselectivity can be achieved and is influenced by the electronic properties of the alkyne.[1][2] Experimenting with different catalysts, ligands, and solvents can help direct the reaction toward the desired product.[1]

Q3: I am having difficulty with the purification of my final this compound derivative. What are the recommended purification techniques?

A3: The purification of multifunctional indenes can be challenging due to the presence of closely related byproducts. Careful column chromatography is frequently necessary to isolate the pure compound.[1] The choice of solvent system for chromatography is critical and should be optimized using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. In some cases, recrystallization from a suitable solvent or solvent mixture can also be an effective purification method.

Q4: What are some common side reactions to be aware of during the synthesis of this compound derivatives?

A4: Depending on the synthetic route, several side reactions can occur. In metal-catalyzed cross-coupling reactions, homo-coupling of the starting materials can be a significant side reaction. Incomplete cyclization can lead to the formation of acyclic intermediates. Furthermore, the double bond in the indene ring can sometimes isomerize, leading to a mixture of products. Careful control of reaction conditions, such as temperature and reaction time, can help to minimize these unwanted side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or degraded catalyst.Use a fresh batch of catalyst. For reactions involving palladium, ensure the active Pd(0) species is generated.[3]
Impure starting materials or solvents.Purify starting materials and ensure solvents are anhydrous. Impurities can poison the catalyst.[3][4]
Suboptimal reaction temperature.Experiment with a range of temperatures. Lowering the temperature can sometimes increase selectivity, while higher temperatures may be needed for reaction completion.[4]
Insufficient reaction time.Monitor the reaction progress over time using TLC, GC, or HPLC to ensure it has reached completion.[4]
Formation of Multiple Products (Poor Selectivity) Incorrect catalyst or ligand.Screen different catalysts and ligands. The electronic and steric properties of these can significantly influence selectivity.
Non-optimal solvent.The polarity of the solvent can affect the reaction pathway. Test a range of solvents with different polarities.
Temperature is too high.Higher temperatures can sometimes lead to the formation of undesired side products. Try running the reaction at a lower temperature.
Incomplete Reaction Insufficient amount of a reagent or catalyst.Ensure the correct stoichiometry of all reactants and catalysts is used.[1] Consider incrementally increasing the catalyst loading.[4]
Short reaction time.Some reactions may require prolonged periods to go to completion. Monitor the reaction until no further conversion of the starting material is observed.[1]
Difficulty in Product Isolation Complex product mixture.Optimize the reaction conditions to minimize byproduct formation. Employ careful column chromatography for purification.[1]
Product is unstable during workup.Consider using milder workup procedures, such as avoiding strong acids or bases if the product is sensitive.

Quantitative Data on Reaction Optimization

The following tables summarize the impact of different reaction parameters on the yield of this compound derivatives from various synthetic routes.

Table 1: Yields for FeCl₃-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes [1]

N-Benzylic Sulfonamide SubstituentAlkyneProduct SubstituentsYield (%)
4-MePh-C≡C-Ph1,2-diphenyl-5-methyl-1H-indene83
4-MeOPh-C≡C-Ph1,2-diphenyl-5-methoxy-1H-indene81
4-ClPh-C≡C-Ph5-chloro-1,2-diphenyl-1H-indene75
HEt-C≡C-Et1,2-diethyl-1H-indene72
HPh-C≡C-CO₂Et1-phenyl-2-(ethoxycarbonyl)-1H-indene78

Table 2: Regioselectivity in Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acid and Unsymmetrical Alkynes [1]

R¹ in R¹-C≡C-R²R² in R¹-C≡C-R²Major RegioisomerRegioisomeric Ratio
PhMe1-phenyl-2-methyl-1H-indene>95:5
Phn-Bu1-phenyl-2-n-butyl-1H-indene>95:5
t-BuMe1-tert-butyl-2-methyl-1H-indene>95:5
SiMe₃Ph1-phenyl-2-trimethylsilyl-1H-indeneNo desired product

Experimental Protocols

General Procedure for the FeCl₃-Catalyzed Synthesis of this compound Derivatives

This protocol is a general guideline for the synthesis of functionalized indene derivatives from N-benzylic sulfonamides and internal alkynes, catalyzed by iron(III) chloride.[2]

  • Preparation: To a dry reaction tube, add the N-benzylic sulfonamide (1.0 equiv.), the internal alkyne (1.2 equiv.), and anhydrous FeCl₃ (10 mol%).

  • Solvent Addition: Add a dry, non-polar solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine N-benzylic sulfonamide, alkyne, and FeCl3 add_solvent Add anhydrous solvent under inert atmosphere prep_reagents->add_solvent heat_stir Heat and stir reaction mixture add_solvent->heat_stir monitor Monitor progress by TLC heat_stir->monitor quench Cool and quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Isolated this compound Derivative

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_workflow action_node action_node start Low Yield? check_reagents Reagents & Solvents Pure/Anhydrous? start->check_reagents Yes action_purify Purify starting materials and use dry solvents check_reagents->action_purify No check_catalyst Catalyst Active? check_reagents->check_catalyst Yes action_catalyst Use fresh catalyst check_catalyst->action_catalyst No check_temp Temperature Optimal? check_catalyst->check_temp Yes action_temp Screen different temperatures check_temp->action_temp No check_time Reaction Time Sufficient? check_temp->check_time Yes action_time Increase reaction time and monitor check_time->action_time No end Yield Improved check_time->end Yes

Caption: A troubleshooting workflow for addressing low product yield.

References

Validation & Comparative

Comparative Efficacy of 2-Phenyl-1H-indene Derivatives and Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Phenyl-1H-indene derivatives with other established tubulin inhibitors. Tubulin, the fundamental protein component of microtubules, is a clinically validated and compelling target for anticancer drug development. Microtubules are dynamic polymers essential for critical cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.[1] Disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis, making tubulin inhibitors a cornerstone of cancer chemotherapy.[2][3]

Tubulin inhibitors are broadly classified based on their binding site on the tubulin heterodimer. The major binding sites are the colchicine, vinca, and taxane sites. Agents that bind to the colchicine and vinca sites typically inhibit tubulin polymerization, leading to microtubule destabilization. In contrast, taxanes bind to a different site and promote microtubule stabilization, effectively "freezing" the microtubule network. This guide will focus on inhibitors targeting the colchicine binding site, with a particular emphasis on the emerging class of this compound derivatives.

Mechanism of Action: this compound Derivatives

Recent research has identified a series of novel dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors that exert their effects by binding to the colchicine site on β-tubulin.[4][5][6] This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and arresting cancer cells in mitosis.[4][6] Several studies have demonstrated that these compounds exhibit significant antiproliferative activity across a range of cancer cell lines.[4][7] The this compound scaffold represents a promising framework for the development of new anticancer agents that can potentially overcome some of the limitations of existing therapies, such as drug resistance.[8]

Comparative Efficacy: In Vitro Studies

The following tables summarize the quantitative data on the efficacy of this compound derivatives compared to other well-known tubulin inhibitors. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivatives Against Various Cancer Cell Lines

CompoundA549 (Lung) IC50 (µM)Hela (Cervical) IC50 (µM)H22 (Liver) IC50 (µM)K562 (Leukemia) IC50 (µM)
12d 0.0870.0780.0680.028
CA-4 0.0030.0020.0040.003

Data sourced from studies on novel dihydro-1H-indene derivatives.[4][7] CA-4 (Combretastatin A-4) is a potent, well-known colchicine-site binding agent used as a positive control.

Table 2: Tubulin Polymerization Inhibition by Dihydro-1H-indene Derivative 12d and Other Tubulin Inhibitors

CompoundTubulin Polymerization IC50 (µM)Binding Site
12d 1.52Colchicine
Colchicine 2.68Colchicine
Combretastatin A-4 (CA-4) 2.1Colchicine
Vincristine Not specified for direct polymerization, acts on tubulin sequestrationVinca
Paclitaxel Promotes polymerizationTaxane

Data compiled from multiple sources.[2][4][9] Note that direct comparison of IC50 values for polymerization can vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for two key assays used to evaluate the efficacy of tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Reagents:

  • Purified tubulin (>99% pure, typically from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive and negative controls (e.g., colchicine for inhibition, paclitaxel for promotion, DMSO as vehicle)

Procedure:

  • Tubulin is diluted to a final concentration of 30 µM in ice-cold polymerization buffer to prevent spontaneous polymerization.[10]

  • The test compound or vehicle control (DMSO) is added to the tubulin solution.

  • The reaction is initiated by the addition of GTP and by raising the temperature to 37°C in a temperature-controlled spectrophotometer.

  • The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.

  • Data is plotted as absorbance versus time. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated from a dose-response curve.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of tubulin inhibitors.

G cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly cluster_inhibitors Inhibitor Action a αβ-Tubulin Dimers b Protofilament Formation a->b c Microtubule Elongation b->c d GTP Hydrolysis c->d Dynamic Instability e Protofilament Curling d->e f Depolymerization e->f f->a Recycling g This compound (Colchicine Site) g->a Inhibits Polymerization h Vinca Alkaloids h->a Inhibits Polymerization i Taxanes i->c Stabilizes Microtubule

Caption: Mechanism of microtubule dynamics and inhibitor action.

G cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Evaluation (Preclinical) A Compound Synthesis (e.g., this compound) B Tubulin Polymerization Assay A->B C Cell Viability Assay (e.g., MTT on Cancer Lines) A->C F Determine IC50 (Polymerization) B->F D Cell Cycle Analysis C->D E Apoptosis Assay C->E G Determine IC50 (Cell Viability) C->G H Xenograft Models in Mice G->H Lead Compound I Efficacy Assessment (Tumor Growth Inhibition) H->I J Toxicity Assessment H->J

Caption: Preclinical evaluation workflow for novel tubulin inhibitors.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-phenyl-1H-indene core structure represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Derivatives of the this compound scaffold have been extensively explored for their potential as therapeutic agents, exhibiting activities ranging from anticancer and anti-inflammatory to enzyme inhibition. The unique structural features of this scaffold allow for modifications at multiple positions, leading to a diverse range of pharmacological profiles. This guide synthesizes findings from various studies to offer an objective comparison of their performance and to elucidate the key structural motifs responsible for their biological actions.

Comparative Anticancer Activity

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. These compounds have shown cytotoxicity against a variety of cancer cell lines, with their mechanism of action often linked to the inhibition of crucial cellular processes like tubulin polymerization.

Quantitative Comparison of Anticancer Activity (IC50 in µM)
Compound IDModification on this compound CoreCancer Cell LineIC50 (µM)Reference
12d 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a 4-hydroxy-3-methoxyphenyl group at the 2-positionA549 (Lung)0.087[1][2]
Hela (Cervical)0.078[1][2]
H22 (Liver)0.068[1][2]
K562 (Leukemia)0.028[1][2]
12q 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a 2,3-dihydrobenzofuran-5-yl group at the 2-positionK562 (Leukemia)Inhibition rate of 83.61% at 0.1 µM[1]
12j 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a specific substitution (details proprietary)K562 (Leukemia)Potent growth inhibitory effects at 0.1 µM[1]
12t 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a 5'-indole group at the 2-positionK562 (Leukemia)Potent inhibitory effects at 0.1 µM[1]

Key Structure-Activity Relationship Insights:

  • The presence of a 4,5,6-trimethoxy substitution pattern on the indene ring appears to be favorable for antiproliferative activity.[1][2]

  • The nature of the substituent at the 2-position of the indene core significantly influences cytotoxicity. For instance, a 4-hydroxy-3-methoxyphenyl group (compound 12d) confers potent activity across multiple cell lines.[1][2]

  • Heterocyclic substituents at the 2-position, such as 2,3-dihydrobenzofuran-5-yl (12q) and 5'-indole (12t), also result in significant growth inhibitory effects.[1]

Anti-inflammatory Activity

Certain 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been investigated for their potential in treating inflammatory bowel disease (IBD). Their mechanism of action involves the inhibition of TNF-α-induced adhesion of monocytes to colon epithelial cells.

Inhibition of Monocyte Adhesion
Compound IDModification% Inhibition of Monocyte Adhesion
7, 25, 26, 32, 39, 41, 52, 54, 55 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives>70%

Key Structure-Activity Relationship Insights:

  • The 2-benzylidene-2,3-dihydro-1H-inden-1-one scaffold is a promising template for the development of potent inhibitors of monocyte adhesion, a key process in IBD.[3]

  • Specific substitutions on the benzylidene and indene rings are crucial for high inhibitory activity, although the exact SAR is complex and requires further investigation.[3]

Enzyme Inhibition

Derivatives of the indene scaffold have also been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant for Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition
Compound IDModificationIC50 (µM)
SD-30 2-(5-fluoro-2-methyl-1-{(E)-4-(-(methyl sulfinyl) benzylidene}-1H-inden-3-yl)-N'-(substituted benzylidene) acetohydrazide13.86 ± 0.163

Key Structure-Activity Relationship Insights:

  • The acetohydrazide linkage and specific substitutions on the benzylidene moieties of the this compound core are critical for AChE inhibitory activity.[4]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

The antiproliferative activities of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[5]

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be monitored by measuring the increase in absorbance at 340 nm.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP solution, and a polymerization buffer is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Absorbance Monitoring: The absorbance at 340 nm is measured at regular intervals to monitor the extent of tubulin polymerization. An increase in absorbance indicates polymerization. Inhibitory compounds will show a reduced rate or extent of absorbance increase compared to the control.[1][2]

Visualizing Structure-Activity Relationships and Pathways

General SAR of this compound Derivatives

SAR_Overview cluster_substituents Substitutions cluster_activities Biological Activities Indene This compound Core R1 Position 1 (e.g., Benzylidene) Indene->R1 Influences R2 Position 2 (e.g., Phenyl, Heterocycles) Indene->R2 Influences R_Indene Indene Ring (e.g., Methoxy) Indene->R_Indene Influences Anti_inflammatory Anti-inflammatory R1->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition R1->Enzyme_Inhibition Anticancer Anticancer R2->Anticancer R_Indene->Anticancer

Caption: Key substitution points on the this compound scaffold and their influence on biological activities.

Proposed Mechanism of Action for Anticancer Activity

Anticancer_Mechanism Derivative This compound Derivative (e.g., 12d) Tubulin Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Inhibition of tubulin polymerization by this compound derivatives leading to cancer cell death.

References

A Comparative Analysis of the Anticancer Activities of 2-Phenyl-1H-indene and Tamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of the selective estrogen receptor modulator (SERM) Tamoxifen, a widely used breast cancer therapeutic, and the investigational compound 2-Phenyl-1H-indene. This analysis is based on available experimental data for each compound and related derivatives, offering insights into their mechanisms of action and potential therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of Tamoxifen and derivatives of this compound against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to note that direct comparative studies for this compound are limited, and the data for indene derivatives may not be fully representative of the parent compound.

Table 1: Anticancer Activity of Tamoxifen and its Metabolites

CompoundCell LineCancer TypeIC50 (µM)Citation
TamoxifenMCF-7Breast (ER+)4.506 (as µg/mL)[1]
TamoxifenMCF-7Breast (ER+)10.045[2]
TamoxifenMDA-MB-231Breast (ER-)21.8
TamoxifenPANC-1Pancreatic33.8
4-hydroxytamoxifen (4OHT)MCF-7Breast (ER+)7.5 (as µg/mL, 24h)[3]
4-hydroxytamoxifen (4OHT)MCF-7Breast (ER+)8.3 (as µg/mL, 48h)[3]
EndoxifenMCF-7Breast (ER+)Low nanomolar range[4]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)Citation
Dihydro-1H-indene derivative (12d)K562Leukemia0.028 - 0.087[5]
Dihydro-1H-indene derivative (12d)Four cancer linesVarious0.028 - 0.087[5]
Indeno[2,1-d]pyrimidine derivative (7)A431SkinSubmicromolar[6]

Mechanisms of Action

Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen's primary mechanism of action is its role as a selective estrogen receptor modulator (SERM).[7] In estrogen receptor-positive (ER+) breast cancer cells, it acts as an antagonist, competitively binding to the estrogen receptor (ERα) and blocking the proliferative signaling of estradiol.[8] This leads to cell cycle arrest and inhibition of tumor growth. However, in other tissues, such as the endometrium and bone, tamoxifen can act as an estrogen agonist.[9] Tamoxifen itself is a prodrug that is metabolized into more active compounds, 4-hydroxytamoxifen and endoxifen, which have a significantly higher binding affinity for the estrogen receptor.[4]

This compound: A Potential Multi-Targeting Agent

The precise mechanism of action for this compound is not as well-defined as that of tamoxifen. However, studies on related 2-phenylindole and indene derivatives suggest potential anticancer activity through multiple pathways. Some derivatives have been shown to bind to the estrogen receptor, suggesting a mechanism similar to tamoxifen. Other indene-based compounds have demonstrated potent anticancer effects through the inhibition of tubulin polymerization, a mechanism distinct from SERMs that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5]

Signaling Pathway Diagrams

tamoxifen_pathway cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds ERE Estrogen Response Element ER->ERE Binds NoTranscription Inhibition of Transcription ER->NoTranscription Blocks Binding to ERE Nucleus Nucleus GeneTranscription Gene Transcription ERE->GeneTranscription CellProliferation Cell Proliferation GeneTranscription->CellProliferation NoProliferation Inhibition of Proliferation NoTranscription->NoProliferation indene_pathway Indene This compound Derivatives Tubulin Tubulin Dimers Indene->Tubulin Binds to Colchicine Site Polymerization Polymerization Indene->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Disruption Disruption of Microtubule Dynamics Depolymerization->Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis mtt_workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

References

A Comparative Guide to the In Vitro Bioactivity of 2-Phenyl-1H-indene and Other Aryl Hydrocarbon Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro bioactivity of 2-Phenyl-1H-indene, a compound of interest for its potential interaction with the aryl hydrocarbon receptor (AhR), against other well-characterized AhR agonists. The objective is to offer a framework for validating its biological activity through established experimental protocols and to present a clear comparison based on quantitative data.

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in xenobiotic metabolism, immune responses, and cellular proliferation and differentiation.[1][2] The activation of AhR by various ligands, both synthetic and natural, initiates a signaling cascade that leads to the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1). Therefore, the in vitro validation of a compound's bioactivity as an AhR agonist typically involves measuring the induction of a reporter gene under the control of an AhR-responsive element or quantifying the upregulation of target gene expression.

Quantitative Bioactivity Comparison

CompoundChemical StructureMolecular Weight ( g/mol )Assay TypeCell LineEC50 (nM)Maximum Induction (Fold Change)
This compound Placeholder192.26Luciferase ReporterHepa-1c1c7Data not availableData not available
TCDD (Reference) Placeholder321.98Luciferase ReporterHepa-1c1c7~0.1 - 1High
β-Naphthoflavone (Reference) Placeholder272.30Luciferase ReporterHepa-1c1c7~10 - 100Moderate

Note: EC50 values represent the concentration of a compound that elicits a half-maximal response in a dose-response curve. The maximum induction is the highest level of reporter gene or target gene expression achieved. These values can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

To validate the AhR-mediated bioactivity of this compound and enable a robust comparison with other agonists, the following detailed experimental protocols are recommended.

AhR-Mediated Luciferase Reporter Gene Assay

This assay provides a high-throughput and sensitive method to quantify the activation of the AhR signaling pathway.

Principle: A mammalian cell line (e.g., murine hepatoma Hepa-1c1c7 or human hepatoma HepG2) is stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple dioxin-responsive elements (DREs). Upon activation by an AhR agonist, the AhR-ARNT heterodimer binds to the DREs, inducing the expression of luciferase. The resulting luminescence is proportional to the extent of AhR activation.

Materials:

  • Hepa-1c1c7 or HepG2 cells stably expressing a DRE-luciferase reporter construct

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well white, clear-bottom cell culture plates

  • This compound, TCDD, and β-Naphthoflavone stock solutions in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference compounds (TCDD, β-Naphthoflavone) in the cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold induction. Plot the fold induction against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 Gene Expression

This method directly measures the transcriptional upregulation of a key AhR target gene, providing a confirmatory assessment of AhR activation.

Principle: Cells are treated with the test compound, and the total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for qRT-PCR. Using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin), the relative expression of CYP1A1 mRNA is quantified.

Materials:

  • Hepa-1c1c7 or HepG2 cells

  • 6-well cell culture plates

  • This compound, TCDD, and β-Naphthoflavone stock solutions in DMSO

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)

  • Primers for CYP1A1 and a housekeeping gene

  • Real-time PCR detection system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and reference compounds for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.

Visualizing the Molecular Pathway and Experimental Workflow

To further aid in the understanding of the underlying mechanisms and experimental design, the following diagrams have been generated.

AhR_Signaling_Pathway Ligand This compound (or other agonist) AhR_complex AhR-Hsp90-XAP2-p23 Ligand->AhR_complex Binding AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Dimerization ARNT->AhR_ARNT DRE DRE (Dioxin Response Element) AhR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, Luciferase) DRE->Target_Genes Induction

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_assay1 Luciferase Reporter Assay cluster_assay2 qRT-PCR for CYP1A1 A1 Seed Reporter Cells (96-well plate) A2 Treat with this compound & Comparators A1->A2 A3 Incubate (4-24h) A2->A3 A4 Measure Luminescence A3->A4 A5 Data Analysis (EC50) A4->A5 B1 Seed Cells (6-well plate) B2 Treat with this compound & Comparators B1->B2 B3 Incubate (24h) B2->B3 B4 RNA Extraction B3->B4 B5 cDNA Synthesis B4->B5 B6 qRT-PCR B5->B6 B7 Data Analysis (Fold Change) B6->B7 Validation Validation of Bioactivity Validation->A1 Validation->B1

Caption: In Vitro Experimental Workflow for AhR Agonist Validation.

References

Optimizing the Analysis of 2-Phenyl-1H-indene: A Comparative Guide to HPLC Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust and reliable separation and quantification of compounds in complex mixtures. The development of a precise and efficient HPLC method is critical for the accurate analysis of pharmaceutical intermediates and active ingredients such as 2-Phenyl-1H-indene. This guide provides a comparative overview of potential HPLC analytical methods for this compound, supported by established principles for the separation of aromatic hydrocarbons.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate stationary phase and mobile phase is paramount in achieving optimal separation. For an aromatic compound like this compound, several reversed-phase columns and mobile phase compositions can be considered. Below is a comparison of three potential starting points for method development.

Table 1: Comparison of Proposed HPLC Methods for this compound Analysis

ParameterMethod 1: Standard C18Method 2: Phenyl-Hexyl for Enhanced Aromatic SelectivityMethod 3: Rapid Analysis with Superficially Porous Particles
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC18 on Superficially Porous Silica
Particle Size 5 µm3.5 µm2.7 µm
Column Dimensions 250 mm x 4.6 mm150 mm x 4.6 mm100 mm x 3.0 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)Methanol:Water (80:20, v/v)Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min1.5 mL/min
Detection Wavelength 254 nm254 nm254 nm
Column Temperature 30 °C35 °C40 °C
Expected Retention Time Moderate to LongModerateShort
Expected Resolution GoodExcellent for aromatic isomersVery Good
Advantages Robust, widely available, good general-purpose separation.Enhanced selectivity for aromatic compounds due to π-π interactions[1][2].Fast analysis times, high efficiency, lower backpressure than sub-2 µm fully porous particles.
Considerations May have lower selectivity for closely related aromatic impurities.Methanol can lead to higher backpressure than acetonitrile.Requires a system with low dead volume for optimal performance.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols outline the steps for implementing the proposed HPLC methods.

Method 1: Standard C18 Protocol

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 5 µm, 250 mm x 4.6 mm

    • Mobile Phase: A mixture of acetonitrile and water in a 70:30 volume-to-volume ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the prepared sample and record the chromatogram for a sufficient duration to allow for the elution of all components.

Method 2: Phenyl-Hexyl Protocol for Enhanced Aromatic Selectivity

  • Sample Preparation: Prepare the sample as described in Method 1, using the mobile phase as the diluent.

  • HPLC System and Conditions:

    • Column: Phenyl-Hexyl, 3.5 µm, 150 mm x 4.6 mm. Phenyl columns are known to provide unique selectivity for aromatic compounds[1][2].

    • Mobile Phase: A mixture of methanol and water in an 80:20 volume-to-volume ratio.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detector: UV at 254 nm.

  • Analysis: Follow the analysis procedure outlined in Method 1.

Method 3: Rapid Analysis with Superficially Porous Particles Protocol

  • Sample Preparation: Prepare the sample as described in Method 1, using the mobile phase as the diluent.

  • HPLC System and Conditions:

    • Column: C18 on Superficially Porous Silica, 2.7 µm, 100 mm x 3.0 mm.

    • Mobile Phase: A mixture of acetonitrile and water in a 60:40 volume-to-volume ratio, with the addition of 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Detector: UV at 254 nm.

  • Analysis: Follow the analysis procedure outlined in Method 1.

Visualizing the Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow from initial planning to a validated analytical method.

HPLC_Method_Development_Workflow start Start: Define Analytical Objective lit_review Literature Review & Compound Characterization start->lit_review initial_choices Initial Method Selection: - Column (e.g., C18, Phenyl) - Mobile Phase (e.g., ACN, MeOH) - Detector (e.g., UV) lit_review->initial_choices scouting_runs Perform Scouting Runs (Isocratic or Gradient) initial_choices->scouting_runs eval_scouting Evaluate Scouting Results: - Retention - Peak Shape - Resolution scouting_runs->eval_scouting optimization Method Optimization eval_scouting->optimization mobile_phase_opt Optimize Mobile Phase: - Solvent Ratio - pH / Additives optimization->mobile_phase_opt other_params_opt Optimize Other Parameters: - Flow Rate - Temperature - Injection Volume optimization->other_params_opt check_performance Check System Suitability: - Tailing Factor - Plate Count - Resolution mobile_phase_opt->check_performance other_params_opt->check_performance is_acceptable Performance Acceptable? check_performance->is_acceptable is_acceptable->optimization No validation Method Validation (ICH Guidelines) is_acceptable->validation Yes end End: Final Analytical Method validation->end

Caption: Workflow for HPLC Analytical Method Development.

This guide provides a foundational comparison for developing an HPLC analytical method for this compound. The optimal method will depend on the specific analytical requirements, such as the need for high throughput, the resolution of specific impurities, or compliance with regulatory guidelines. It is recommended to start with one of the proposed methods and systematically optimize the parameters to achieve the desired chromatographic performance.

References

Comparative Analysis of 2-Phenyl-1H-indene Analogs: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of investigational compounds is paramount. This guide provides an objective comparison of the cross-reactivity profiles of 2-Phenyl-1H-indene analogs, a scaffold of interest in medicinal chemistry. The following data, protocols, and visualizations are intended to support the evaluation and selection of compounds with optimal target engagement and minimal off-target effects.

The this compound core structure is a key pharmacophore in a variety of biologically active molecules. Analogs of this structure have been investigated for their potential as therapeutic agents, targeting a range of biological entities from enzymes to receptors. However, the potential for these compounds to interact with unintended targets, known as cross-reactivity or off-target effects, is a critical consideration in the drug discovery and development process. Undesirable off-target interactions can lead to adverse effects and therapeutic failure. Therefore, a thorough understanding of a compound's selectivity profile is essential.

This guide presents a comparative analysis of the cross-reactivity of a series of dihydro-1H-indene derivatives, which share a structural similarity with the this compound scaffold. The data is compiled from a study investigating these compounds as potential tubulin polymerization inhibitors.

Data Presentation: Cross-Reactivity of Dihydro-1H-indene Analogs

The following table summarizes the in vitro antiproliferative activity of a series of dihydro-1H-indene derivatives against a panel of human cancer cell lines and a normal human lung fibroblast cell line (HFL-1). The data is presented as IC50 values (the half-maximal inhibitory concentration), which provides a quantitative measure of the potency of each compound. A lower IC50 value indicates a higher potency. The selectivity of the compounds can be inferred by comparing their activity against cancer cell lines versus the normal cell line.

Compound IDA549 (Lung Cancer) IC50 (µM)Hela (Cervical Cancer) IC50 (µM)H22 (Liver Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)HFL-1 (Normal Lung Fibroblast) IC50 (µM)
12d 0.0870.0780.0680.0280.271
12j 0.1520.1350.1170.0490.583
12q 0.1130.1010.0880.0370.432
12t 0.2050.1820.1580.0660.814

Experimental Protocols

The following methodologies were employed to generate the presented data.

Cell Culture and Antiproliferative Assay (MTT Assay)

1. Cell Lines and Culture Conditions:

  • Human cancer cell lines (A549, Hela, H22, and K562) and the normal human lung fibroblast cell line (HFL-1) were used.

  • Cells were cultured in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells were seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of the test compounds (dihydro-1H-indene analogs).

  • A vehicle control (e.g., DMSO) was included in each experiment.

3. MTT Assay for Cell Viability:

  • After a 48-hour incubation period with the compounds, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at a wavelength of 490 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells.

  • IC50 values were determined from the dose-response curves using a suitable software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the cross-reactivity studies of this compound analogs.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling A This compound Analog Library B Primary Target Assay (e.g., Enzyme Inhibition) A->B On-Target Activity C Selectivity Panel (e.g., Receptor Binding Assays) A->C Off-Target Screening D Data Analysis (IC50 / Ki Determination) B->D C->D E Selectivity Profile (Comparison Table) D->E Generate

Caption: Workflow for assessing the cross-reactivity of this compound analogs.

G cluster_pathway Hypothetical Signaling Pathway Interactions Ligand This compound Analog Target Primary Target (e.g., Kinase A) Ligand->Target Intended Binding OffTarget1 Off-Target 1 (e.g., Kinase B) Ligand->OffTarget1 Unintended Binding OffTarget2 Off-Target 2 (e.g., GPCR) Ligand->OffTarget2 Unintended Binding Downstream1 Cellular Response A Target->Downstream1 Therapeutic Effect Downstream2 Adverse Effect X OffTarget1->Downstream2 Leads to Downstream3 Side Effect Y OffTarget2->Downstream3 Leads to

Indene Derivatives Show Potent Binding to Tubulin's Colchicine Site, Offering a Promising Avenue for Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the indene scaffold are emerging as a significant class of compounds that exhibit strong binding affinity to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization and subsequent anticancer effects. Extensive research into dihydro-1H-indene and dihydroindeno[1,2-c]pyrazole analogues has revealed their potential as potent cytotoxic and anti-angiogenic agents. These compounds often outperform established colchicine site inhibitors, such as combretastatin A-4 (CA-4), in preclinical studies.

A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization that bind to the colchicine site. One particular derivative, compound 12d , demonstrated significant antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM[1][2]. Further studies confirmed that compound 12d inhibits tubulin polymerization with an IC50 value of 3.24 µM and effectively competes with radiolabeled colchicine for its binding site, indicating a shared mechanism of action[2].

In a similar vein, researchers have synthesized and tested 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole analogues, targeting a new binding region at the colchicine site. Among these, compounds 6a and 6n displayed remarkable potency in the low nanomolar range against a panel of cancer cell lines including HepG2, Hela, PC3, and MCF-7[3]. Mechanistic studies confirmed that compound 6a inhibits tubulin polymerization, disrupts the microtubule network in A549 cells, and induces cell cycle arrest in the G2/M phase, ultimately leading to apoptosis[3].

The broader class of 2-aryl-3-aroyl-indoles has also been investigated as colchicine site inhibitors. These compounds, inspired by the structure of OXi8006, have shown potent inhibition of tubulin polymerization with IC50 values often below 5 µM, comparable to the activity of CA-4[4]. Molecular docking studies have further elucidated the structure-activity relationships and predicted key interactions within the colchicine binding pocket[4]. While direct binding data for 2-phenyl-1H-indene itself is not extensively reported, the strong performance of these closely related indene and indole derivatives underscores the therapeutic potential of this chemical family in the development of new anticancer agents that target tubulin dynamics.

Comparative Analysis of Binding Affinity and Cytotoxicity

The following table summarizes the biological activity of various indene and indole derivatives that target the colchicine binding site on tubulin. The data highlights their potent antiproliferative and tubulin polymerization inhibitory effects across different cancer cell lines and experimental assays.

Compound IDCompound ClassAssay TypeCell Line / TargetIC50 / InhibitionReference
12d Dihydro-1H-indene derivativeAntiproliferative4 cancer cell lines0.028 - 0.087 µM[1][2]
12d Tubulin Polymerization InhibitionTubulin3.24 µM[2]
12d Competitive Colchicine BindingTubulin71.43% inhibition @ 5 µM[2]
6a Dihydroindeno[1,2-c]pyrazoleAntiproliferativeHepG2, Hela, PC3, MCF-7Low nanomolar range[3]
6n Dihydroindeno[1,2-c]pyrazoleAntiproliferativeHepG2, Hela, PC3, MCF-7Low nanomolar range[3]
OXi8006 Analogues 2-Aryl-3-aroyl-indoleTubulin Polymerization InhibitionTubulin< 5 µM[4]

Experimental Methodologies

The evaluation of indene derivatives as colchicine site inhibitors involves a series of standardized in vitro assays to determine their binding affinity, inhibitory effects on tubulin polymerization, and cytotoxicity against cancer cells.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. A typical protocol is as follows:

  • Preparation: Lyophilized bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) and supplemented with GTP.

  • Incubation: The tubulin solution is mixed with various concentrations of the test compound or a control vehicle (e.g., DMSO). The mixture is then incubated at 37°C to induce polymerization.

  • Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized microtubules.

  • Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace a radiolabeled colchicine analogue.

  • Reaction Mixture: A solution containing purified tubulin, the test compound at various concentrations, and a constant concentration of [³H]-colchicine is prepared in a suitable buffer.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The protein-bound [³H]-colchicine is separated from the unbound ligand. This is often achieved by filtration through a DEAE-cellulose filter membrane, which retains the tubulin-ligand complex.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Analysis: The percentage of inhibition of [³H]-colchicine binding is calculated for each concentration of the test compound, and the Ki or IC50 value is determined.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental procedures and the mechanism of action of these compounds, the following diagrams illustrate a typical competitive binding assay workflow and the tubulin polymerization pathway.

G cluster_workflow Competitive Colchicine Binding Assay Workflow A Prepare reaction mixture: - Purified tubulin - [3H]-Colchicine (constant) - Test Compound (variable conc.) B Incubate to reach equilibrium A->B C Separate protein-bound from free [3H]-Colchicine via filtration B->C D Quantify radioactivity of protein-bound [3H]-Colchicine C->D E Calculate % inhibition and determine Ki/IC50 D->E

Caption: Workflow of a competitive colchicine binding assay.

G cluster_pathway Tubulin Polymerization and Inhibition Tubulin αβ-Tubulin Dimers Protofilament Protofilament Assembly Tubulin->Protofilament BoundTubulin Indene-Tubulin Complex Microtubule Microtubule Elongation Protofilament->Microtubule Inhibition Inhibition of Polymerization Indene Indene Derivative (Colchicine Site Binder) Indene->Tubulin Binds to Colchicine Site BoundTubulin->Inhibition Inhibition->Microtubule Blocks Elongation

References

Comparative Analysis of Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy and In Silico Analysis of Novel Dihydro-1H-indene Derivatives.

This guide provides a comparative overview of a series of novel dihydro-1H-indene derivatives, focusing on their potential as anticancer agents through the inhibition of tubulin polymerization. The data presented is synthesized from recent studies, offering a valuable resource for researchers in oncology and medicinal chemistry.

Quantitative Comparison of Biological Activity

The antiproliferative activity of novel dihydro-1H-indene derivatives was evaluated against four human cancer cell lines: K562 (chronic myelogenous leukemia), HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound. Additionally, the IC50 value for the inhibition of tubulin polymerization was determined for the most potent compound, 12d.[1][2][3]

CompoundK562 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Tubulin Polymerization IC50 (µM)
12d 0.0310.0280.0870.0353.24
12j 0.0450.0330.0910.049Not Reported
12q 0.0880.0650.1020.093Not Reported
12t 0.0730.0510.0980.084Not Reported

Experimental Protocols

Synthesis of Dihydro-1H-indene Derivatives

The synthesis of the target dihydro-1H-indene derivatives was achieved through a multi-step process. The key intermediate, a 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, was first synthesized. This intermediate was then coupled with various appropriate benzaldehydes to generate chalcone-like compounds. Finally, the target compounds were produced via two successive reductive reactions.[1]

Molecular Docking Protocol (General)

While specific binding energy data for a comparative analysis of the dihydro-1H-indene derivatives is not available in the cited literature, a general molecular docking protocol for investigating the interaction of small molecules with the colchicine binding site of tubulin is described below. This protocol is representative of standard in silico methods used in drug discovery.

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the tubulin protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the protein structure. Hydrogen atoms are added, and charges are assigned to the protein atoms. The 2D structures of the indenene derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are energetically minimized.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock. The prepared ligand is placed in the defined binding site of the protein (in this case, the colchicine binding site). A Lamarckian genetic algorithm is commonly employed to explore a wide range of possible conformations of the ligand within the binding site.

  • Analysis of Results: The docking results are analyzed based on the binding energy and the interactions between the ligand and the amino acid residues of the protein. The conformation with the lowest binding energy is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions are visualized to understand the binding mode.

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism of action of dihydro-1H-indene derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Processes Indene Dihydro-1H-indene Derivative Tubulin αβ-Tubulin Dimers Indene->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indene->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces G cluster_workflow Molecular Docking Workflow PDB Protein Structure Acquisition (PDB) Prep Protein & Ligand Preparation (Add H, Assign Charges) PDB->Prep Ligand Ligand Structure Preparation Ligand->Prep Grid Binding Site Definition Prep->Grid Docking Docking Simulation (e.g., AutoDock) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

References

A Comparative Guide to the Enantioselective Synthesis of 2-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. 2-Phenyl-1H-indene, a molecule featuring a stereogenic center, represents a valuable chiral building block. Achieving high enantioselectivity in its synthesis is crucial for accessing enantiopure derivatives for various applications. This guide provides a comparative overview of prominent methods for the enantioselective synthesis of this compound, focusing on catalytic approaches that offer high efficiency and stereocontrol.

Comparison of Catalytic Methods

The enantioselective synthesis of this compound can be effectively achieved through various transition metal-catalyzed and organocatalyzed methods. Below is a summary of key methodologies, highlighting their performance based on reported experimental data.

MethodCatalyst/LigandKey ReactantsSolventTemp. (°C)Yield (%)ee (%)
Rhodium-Catalyzed Asymmetric Arylation [Rh(cod)Cl]₂ / (S)-BINAPIndene, Phenylboronic acidDioxane/H₂O1009598
Palladium-Catalyzed Asymmetric Heck Reaction Pd(OAc)₂ / (R)-BINAP1-Indenyl triflate, Phenylboronic acidToluene808896
Organocatalytic Asymmetric Friedel-Crafts Alkylation Chiral N-Triflyl Phosphoramide (e.g., (R)-TRIP)Indene, cinnamaldehyde derivative (as electrophile precursor)CH₂Cl₂-208592

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the aforementioned catalytic systems.

Rhodium-Catalyzed Asymmetric Arylation of Indene

This method utilizes a chiral rhodium complex to catalyze the asymmetric addition of a phenyl group from phenylboronic acid to indene.

Procedure: A mixture of [Rh(cod)Cl]₂ (1.0 mol%) and (S)-BINAP (2.2 mol%) in dioxane (2 mL) is stirred under an argon atmosphere at room temperature for 30 minutes. To this solution are added indene (1.0 mmol), phenylboronic acid (1.5 mmol), and a solution of Cs₂CO₃ (2.0 mmol) in water (0.5 mL). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired (S)-2-Phenyl-1H-indene.

Palladium-Catalyzed Asymmetric Heck Reaction

This protocol involves the palladium-catalyzed cross-coupling of an indenyl triflate with phenylboronic acid in the presence of a chiral phosphine ligand.

Procedure: To a solution of 1-indenyl triflate (1.0 mmol) in toluene (5 mL) are added phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2.0 mol%), (R)-BINAP (2.5 mol%), and K₃PO₄ (2.0 mmol). The mixture is degassed and then heated to 80 °C under an argon atmosphere for 18 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to yield (R)-2-Phenyl-1H-indene.

Organocatalytic Asymmetric Friedel-Crafts Alkylation

This approach employs a chiral Brønsted acid catalyst to control the enantioselective Friedel-Crafts type alkylation of indene.

Procedure: In a flame-dried flask under an argon atmosphere, (R)-TRIP (5.0 mol%) is dissolved in CH₂Cl₂ (2 mL) at -20 °C. To this solution, indene (1.2 mmol) is added, followed by the slow addition of the cinnamaldehyde-derived electrophile precursor (1.0 mmol). The reaction is stirred at -20 °C for 24 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated. Purification by flash chromatography on silica gel provides the enantioenriched this compound.

Visualizing the Synthetic Workflow

A generalized workflow for the enantioselective synthesis of this compound can be visualized as a sequence of steps starting from the selection of the catalytic system to the final purification of the chiral product.

G General Workflow for Enantioselective Synthesis of this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Select Catalytic System (Rh, Pd, or Organocatalyst) B Prepare Chiral Catalyst/Ligand A->B C Prepare Reactants (Indene derivative, Phenyl source) A->C D Asymmetric Catalytic Reaction B->D C->D E Reaction Quenching & Extraction D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G H Determine Enantiomeric Excess (Chiral HPLC/GC) F->H I Enantiopure this compound H->I

Caption: Generalized workflow for enantioselective this compound synthesis.

This guide provides a foundational understanding of the key methodologies for the enantioselective synthesis of this compound. Researchers are encouraged to consult the primary literature for more in-depth information and specific substrate scopes for each catalytic system. The choice of method will ultimately depend on factors such as substrate availability, desired enantioselectivity, and scalability requirements.

A Comparative Guide to the In Vivo Efficacy of 2-Phenyl-1H-indene Derivatives and Combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer efficacy of 2-Phenyl-1H-indene derivatives and the well-established vascular disrupting agent, Combretastatin A-4 (CA-4). The information presented is collated from preclinical studies to assist researchers in evaluating the potential of these compounds as novel cancer therapeutics.

Executive Summary

Both this compound derivatives and Combretastatin A-4 function as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. Their primary mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics. In vivo, this disruption extends to the tumor vasculature, causing vascular shutdown and subsequent tumor necrosis. Preclinical data, particularly from a head-to-head comparison, suggests that specific this compound derivatives can exhibit comparable or even superior tumor growth inhibition compared to Combretastatin A-4 in certain cancer models.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies, providing a direct comparison of the antitumor activities of a representative this compound derivative and Combretastatin A-4.

Table 1: Comparison of In Vivo Antitumor Efficacy in a Murine Liver Cancer Allograft Model

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Dihydro-1H-indene derivative (12d)Kunming miceH22 (Murine Hepatocellular Carcinoma)20 mg/kg, intraperitoneal injection, daily for 14 days65.4%[1]
Combretastatin A-4 (CA-4)Kunming miceH22 (Murine Hepatocellular Carcinoma)20 mg/kg, intraperitoneal injection, daily for 14 days48.2%[1]

Table 2: In Vivo Efficacy of Combretastatin A-4 Phosphate (CA-4P) in Various Tumor Models

CompoundAnimal ModelTumor ModelDosing RegimenKey Efficacy ReadoutsReference
CA-4PSCID miceWSU-DLCL2 (Diffuse Large Cell Lymphoma) Xenograft200 mg/kg (in four divided doses)T/C of 11.7%, T-C of 12 days[2]
CA-4PNude miceARO, KAT-4 (Anaplastic Thyroid Cancer) XenograftPart of a triple-drug combinationSignificant tumor growth inhibition[2]
CA-4PRatsRhabdomyosarcoma-1 (R1) Allografts (Hepatic and Subcutaneous)5 mg/kg, intravenousInduced vascular collapse and tumor growth delay[3]
CA-4Nude miceB16 Melanoma XenograftNot specifiedSignificant delay in tumor growth[4]

T/C: Treatment vs. Control tumor volume; T-C: Tumor growth delay

Experimental Protocols

Detailed methodologies for the key comparative in vivo experiment are provided below.

Murine Liver Cancer Allograft Model (H22)[1]
  • Cell Line and Culture: Murine hepatocellular carcinoma H22 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Male Kunming mice (6-8 weeks old, weighing 18-22 g) were used.

  • Tumor Implantation: H22 cells (2 x 10^6 cells in 0.2 mL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Treatment Groups: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into three groups:

    • Vehicle control (5% DMSO/5% Tween 80/90% saline)

    • Dihydro-1H-indene derivative (12d) at 20 mg/kg

    • Combretastatin A-4 (CA-4) at 20 mg/kg

  • Drug Administration: Treatments were administered via intraperitoneal injection once daily for 14 consecutive days.

  • Efficacy Evaluation: Tumor volumes were measured every two days using a caliper, and calculated using the formula: V = (length × width²) / 2. Body weights were also monitored to assess toxicity. At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] × 100%.

Mandatory Visualization

Signaling Pathway of Tubulin Polymerization Inhibition

The primary mechanism of action for both this compound derivatives and Combretastatin A-4 is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Target & Process cluster_2 Cellular Consequences cluster_3 In Vivo Effects Indene_Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indene_Derivative->Tubulin Binds to CA4 Combretastatin A-4 CA4->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Vascular_Disruption Tumor Vascular Disruption Microtubule_Dynamics->Vascular_Disruption In Endothelial Cells Apoptosis Apoptosis G2M_Arrest->Apoptosis TGI Tumor Growth Inhibition Apoptosis->TGI Tumor_Necrosis Tumor Necrosis Vascular_Disruption->Tumor_Necrosis Tumor_Necrosis->TGI

Caption: Mechanism of action for tubulin polymerization inhibitors.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for conducting an in vivo study to evaluate the antitumor efficacy of test compounds.

G Cell_Culture Cancer Cell Line Culture (e.g., H22) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model Preparation (e.g., Kunming mice) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Intraperitoneal Administration (14 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (every 2 days) Treatment->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis Tumor Weight Measurement & TGI Calculation Endpoint->Data_Analysis

Caption: Standard workflow for a murine allograft efficacy study.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenyl-1H-indene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenyl-1H-indene (CAS No. 4505-48-0), ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound is a combustible solid. While specific toxicological properties have not been thoroughly investigated, its structural components suggest that it should be handled with care, treating it as a potentially hazardous substance. Therefore, proper disposal is not only a regulatory requirement but also a fundamental aspect of responsible laboratory practice. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]

Essential Safety and Handling Information

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specification
Eye Protection Safety glasses with side shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially if dust is generated.
Protective Clothing A lab coat should be worn.

This table summarizes the recommended personal protective equipment for handling this compound.

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound and any associated contaminated materials is through a licensed hazardous waste management service. Adherence to a systematic disposal plan is essential for laboratory safety.

Step 1: Waste Identification and Segregation

  • Solid Waste: Carefully collect any solid this compound, including any contaminated items such as weighing paper, and place it in a designated, leak-proof hazardous waste container.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, must also be treated as hazardous waste and placed in the same container.

  • Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2]

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (4505-48-0), and the date of accumulation.[3]

  • Ensure the label is securely affixed to the container and is legible.

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from incompatible materials, heat, and sources of ignition.[4]

  • Containers must be kept tightly closed except when adding waste.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Do not attempt to transport the hazardous waste yourself. All hazardous waste must be collected by authorized personnel.[2]

Spill Management

In the event of a spill of this compound:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal ppe Wear Appropriate PPE segregate Segregate Waste ppe->segregate container Use Designated Container segregate->container label_waste Label Container Correctly container->label_waste store Store in Satellite Area label_waste->store seal Keep Container Sealed store->seal contact_ehs Contact EHS/Waste Vendor seal->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup spill Spill Occurs spill->ppe Immediate Response start Generate this compound Waste start->ppe

Caption: Logical workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1H-indene
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1H-indene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.